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  • Product: 1-Butanol, 4-(decyloxy)-
  • CAS: 97209-97-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Toxicological Profile of 1-Butanol, 4-(decyloxy)-

Foreword for the Research Professional This document is structured to provide a detailed, in-depth analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data poi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

This document is structured to provide a detailed, in-depth analysis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to elucidate the scientific rationale behind the toxicological predictions for 1-Butanol, 4-(decyloxy)-. By leveraging data from structurally analogous source substances, we can construct a reliable toxicological profile. This guide is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

Introduction to 1-Butanol, 4-(decyloxy)- and the Imperative for a Read-Across Approach

1-Butanol, 4-(decyloxy)- is a chemical compound characterized by a butanol backbone with a decyl ether moiety attached at the 4-position. Its structure suggests potential applications as a solvent, intermediate, or component in various formulations. The absence of a comprehensive toxicological dataset for this specific molecule necessitates a structured, evidence-based predictive approach.

The read-across methodology is a cornerstone of modern toxicology, allowing for the prediction of the properties of a "target" substance by using data from one or more structurally and mechanistically similar "source" substances. The European Chemicals Agency (ECHA) and other regulatory bodies worldwide accept well-justified read-across arguments for chemical safety assessments[1][2]. The fundamental premise is that substances with similar structures are likely to have similar physicochemical, toxicokinetic, and toxicodynamic properties[2][3].

This guide will employ a read-across strategy based on the two primary structural components of 1-Butanol, 4-(decyloxy)-:

  • Source Substance 1: 1-Butanol (CAS No. 71-36-3) , representing the four-carbon alcohol functional group.

  • Source Substance Group 2: Long-Chain Alcohols and Alkyl Ethers (C10-C16) , representing the decyloxy moiety.

By integrating the known toxicological profiles of these source substances, we can project a reliable profile for our target compound.

cluster_sources Source Substances Target 1-Butanol, 4-(decyloxy)- (Target Substance) Profile Predicted Toxicological Profile Target->Profile Source1 1-Butanol (Source Substance 1) Source1->Profile Alcohol Moiety Contribution Source2 Long-Chain Alkyl Ethers (C10-C16) (Source Substance Group 2) Source2->Profile Long-Chain Ether Moiety Contribution substance 1-Butanol, 4-(decyloxy)- pathway1 Oxidation of Butanol Moiety substance->pathway1 pathway2 O-Dealkylation of Ether Linkage substance->pathway2 metabolite1 4-(decyloxy)butyric acid pathway1->metabolite1 metabolite2 1,4-Butanediol pathway2->metabolite2 metabolite3 Decanal pathway2->metabolite3 further_metabolism Further Metabolism (e.g., Fatty Acid Pathway) metabolite1->further_metabolism metabolite2->further_metabolism metabolite4 Decanoic Acid metabolite3->metabolite4 metabolite4->further_metabolism

Figure 2: Postulated metabolic pathway for 1-Butanol, 4-(decyloxy)-.

Standardized Experimental Protocols

Should empirical data be required for regulatory submission, the following standardized OECD test guidelines are recommended for the key toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro method is a validated alternative to in vivo skin irritation testing in animals.

Workflow:

  • Preparation of Tissues: Reconstructed human epidermis tissues are pre-incubated in a defined medium.

  • Application of Test Substance: A small volume of 1-Butanol, 4-(decyloxy)- is applied topically to the surface of the epidermis tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan, which is quantified spectrophotometrically.

  • Classification: If the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%), the substance is classified as a skin irritant.

start Start: RhE Tissue prep Pre-incubation start->prep apply Apply Test Substance prep->apply incubate1 Incubate (60 min) apply->incubate1 rinse Rinse incubate1->rinse incubate2 Post-incubation (42 hr) rinse->incubate2 viability MTT Assay for Viability incubate2->viability measure Spectrophotometry viability->measure classify Classify as Irritant or Non-Irritant measure->classify end End classify->end

Sources

Protocols & Analytical Methods

Method

Application and Protocol Guide: 4-(Hexyloxy)-1-butanol as a Novel Solvent for Hydrophobic Molecules

Authored by: Senior Application Scientist, Advanced Solvent Technologies Introduction: Overcoming the Challenge of Hydrophobic Compound Insolubility in Research and Development The limited aqueous solubility of many acti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Solvent Technologies

Introduction: Overcoming the Challenge of Hydrophobic Compound Insolubility in Research and Development

The limited aqueous solubility of many active pharmaceutical ingredients (APIs) and novel chemical entities presents a significant hurdle in drug discovery and formulation development. Poor solubility can lead to low bioavailability, hindering the translation of promising therapeutic candidates into effective treatments. Traditionally, researchers have relied on a limited arsenal of solvents and solubilization techniques, each with its own set of limitations, including toxicity and environmental concerns.

This guide introduces 4-(Hexyloxy)-1-butanol , a long-chain ether alcohol, as a versatile and effective solvent for enhancing the solubility of hydrophobic molecules. This document provides an in-depth look at its physicochemical properties, mechanisms of action, and practical, step-by-step protocols for its application in a research setting. By leveraging the unique amphiphilic nature of 4-(hexyloxy)-1-butanol, researchers can unlock the potential of challenging hydrophobic compounds.

The Unique Advantage of 4-(Hexyloxy)-1-butanol: An Amphiphilic Powerhouse

4-(Hexyloxy)-1-butanol possesses a distinct molecular architecture that combines a hydrophilic primary alcohol group with a hydrophobic hexyl ether chain. This amphiphilic character allows it to effectively interact with and solubilize non-polar molecules while maintaining a degree of miscibility with polar protic solvents. The hydroxyl group can participate in hydrogen bonding, while the alkyl ether portion provides a non-polar environment conducive to dissolving hydrophobic compounds.[1] This dual nature is key to its enhanced solubilizing power compared to traditional solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. The following table summarizes the key physicochemical characteristics of 4-(hexyloxy)-1-butanol and its parent molecule, 1-butanol, for comparison.

Property4-(Hexyloxy)-1-butanol1-ButanolReference
CAS Number 4541-13-371-36-3[2][3]
Molecular Formula C10H22O2C4H10O[2][3]
Molecular Weight 174.28 g/mol 74.12 g/mol [2][3]
Appearance Colorless liquid (presumed)Colorless liquid[4]
Boiling Point Not readily available117.7 °C[4]
Solubility in Water Low (inferred)73 g/L at 25 °C[4]
LogP (Octanol/Water) 2.6 (predicted)0.839[2][4]
Primary Functional Groups Ether, Primary AlcoholPrimary Alcohol

Mechanism of Solubilization: A Deeper Dive

The enhanced solubilizing capacity of 4-(hexyloxy)-1-butanol for hydrophobic molecules is attributed to its ability to form dynamic molecular assemblies that create favorable microenvironments for non-polar solutes. Similar to how 1-butanol can form inverse micelles of water to accommodate polar solutes in a non-polar environment, 4-(hexyloxy)-1-butanol is hypothesized to form micelle-like structures in aqueous or semi-aqueous solutions.[5][6]

G cluster_micelle Micelle-like Structure cluster_solubilization Solubilization Process hydrophobic_core Hydrophobic Core (Hexyloxy Chains) hydrophilic_shell Hydrophilic Shell (Hydroxyl Groups) hydrophobic_core->hydrophilic_shell Self-Assembly Aqueous Environment Aqueous Environment hydrophilic_shell->Aqueous Environment Dispersion hydrophobic_molecule Hydrophobic Molecule hydrophobic_molecule->hydrophobic_core Encapsulation hydrophobic_molecule->Aqueous Environment Poor Solubility solubilized_complex Solubilized Complex solubilized_complex->Aqueous Environment Enhanced Solubility

Caption: Solubilization of a hydrophobic molecule by 4-(hexyloxy)-1-butanol.

The hydrophobic hexyl "tails" of the 4-(hexyloxy)-1-butanol molecules aggregate to form a non-polar core, into which the hydrophobic drug molecule can partition. The hydrophilic hydroxyl "heads" remain oriented towards the aqueous phase, effectively creating a stable, dispersed system. This mechanism is analogous to the action of surfactants and amphiphilic block copolymers used in drug delivery.[7]

Applications in Research and Drug Development

The unique properties of 4-(hexyloxy)-1-butanol make it a valuable tool in various stages of research and development:

  • Early-Stage Drug Discovery: Rapidly solubilize newly synthesized, poorly soluble compounds for initial in vitro screening and bioassays.

  • Formulation Development: Serve as a co-solvent or primary solvent in pre-clinical formulations to enhance drug loading and stability.

  • Analytical Chemistry: Prepare stock solutions of hydrophobic standards for chromatography and other analytical techniques.

  • Materials Science: Act as a solvent or additive in the synthesis and processing of hydrophobic polymers and materials.

Experimental Protocols

The following protocols provide a starting point for utilizing 4-(hexyloxy)-1-butanol in your research. It is essential to adapt these protocols based on the specific properties of your hydrophobic compound of interest.

Protocol 1: Preparation of a Saturated Stock Solution

This protocol details the preparation of a saturated stock solution of a hydrophobic compound in neat 4-(hexyloxy)-1-butanol.

Materials:

  • Hydrophobic compound (powder form)

  • 4-(Hexyloxy)-1-butanol (analytical grade)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Calibrated micropipettes

  • Glass vials with PTFE-lined caps

Procedure:

  • Accurately weigh a known excess amount of the hydrophobic compound into a glass vial.

  • Add a precise volume of 4-(hexyloxy)-1-butanol to the vial.

  • Tightly cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Incubate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.

  • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved compound.

  • Carefully collect the supernatant (the saturated solution) without disturbing the pellet.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 2: Determination of Solubility Enhancement in Aqueous Solutions

This protocol outlines a method to quantify the solubility enhancement of a hydrophobic compound in aqueous solutions containing varying concentrations of 4-(hexyloxy)-1-butanol.

Materials:

  • Saturated stock solution of the hydrophobic compound in 4-(hexyloxy)-1-butanol (from Protocol 1)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Additional materials from Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of 4-(hexyloxy)-1-butanol (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) in the desired aqueous buffer.

  • To a series of glass vials, add an excess amount of the hydrophobic compound.

  • Add a fixed volume of each of the prepared co-solvent mixtures to the respective vials. Include a control vial with only the aqueous buffer.

  • Follow steps 3-7 from Protocol 1 for each vial.

  • Plot the solubility of the hydrophobic compound as a function of the 4-(hexyloxy)-1-butanol concentration to determine the extent of solubility enhancement.

Caption: Workflow for determining solubility enhancement.

Safety and Handling

While specific safety data for 4-(hexyloxy)-1-butanol is not widely available, it should be handled with the same precautions as its parent compound, 1-butanol. 1-Butanol is a flammable liquid and can cause skin and eye irritation.[8][9] It is recommended to handle 4-(hexyloxy)-1-butanol in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 1-butanol for more detailed safety information.[10][11][12]

Conclusion

4-(Hexyloxy)-1-butanol represents a promising addition to the toolkit of researchers and formulation scientists working with challenging hydrophobic molecules. Its unique amphiphilic structure provides a powerful mechanism for enhancing solubility, potentially enabling the advancement of new drug candidates and the development of novel formulations. The protocols outlined in this guide provide a solid foundation for exploring the utility of this versatile solvent in a variety of research applications.

References

  • Smart.DHgate. (2025, November 19). Alcohol vs.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.
  • Alcohols and Ethers.
  • Google Patents. (EP1748759B1). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • 1-Butanol - Safety D
  • Thermo Fisher Scientific. (2023, March 10).
  • 1-Butanol - SAFETY D
  • Material Safety D
  • 1-Butanol - Safety D
  • Wikipedia. 1-Butanol.
  • PMC. (2021, April 30).
  • National Institutes of Health. 1-Butanol | C4H10O | CID 263 - PubChem.
  • Cheméo. Chemical Properties of 1-Butanol (CAS 71-36-3).
  • COMMON SOLVENT PROPERTIES.
  • ResearchGate. (2023, December).
  • ResearchGate. (2018, June 13).
  • PubMed. (2018, July 12). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.
  • PMC. Hydrophilic–Hydrophobic Double Layers around Amphiphilic Solutes in Mixed Solvents.
  • CymitQuimica. CAS 4541-14-4: 4-Benzyloxybutanol.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • Sigma-Aldrich. 4-Benzyloxy-1-butanol 97 4541-14-4.
  • World Health Organization. Annex 4 - Protocol to conduct equilibrium solubility experiments.
  • Semantic Scholar. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • RSC Blogs. (2011, March 23). Solvent selection guide for medicinal chemists.
  • National Institutes of Health. 4-(Hexyloxy)-1-butanol | C10H22O2 | CID 20665 - PubChem.
  • Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0).
  • ResearchGate. (2025, August 8). A subtle interplay between hydrophilic and hydrophobic hydration governs butanol (de)

Sources

Application

analytical methods for detecting 1-Butanol, 4-(decyloxy)-

Application Note: Analytical Strategies for 1-Butanol, 4-(decyloxy)- | MW: 230.39 g/mol Part 1: Executive Summary & Strategic Approach 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxybutan-1-ol) represents a class of "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for 1-Butanol, 4-(decyloxy)-


 | MW:  230.39  g/mol 

Part 1: Executive Summary & Strategic Approach

1-Butanol, 4-(decyloxy)- (also known as 4-decyloxybutan-1-ol) represents a class of "fatty alcohol ethers" often utilized as intermediates in the synthesis of non-ionic surfactants and liquid crystals. Analytically, this molecule presents a distinct "stealth" profile:

  • Chromophore Absence: The aliphatic structure lacks conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) useless.
    
  • Amphiphilic Nature: The lipophilic decyl tail and hydrophilic hydroxyl head require careful solvent selection to prevent precipitation or column adsorption.

  • Low Volatility: While amenable to Gas Chromatography (GC), the terminal hydroxyl group induces peak tailing and thermal instability, necessitating derivatization for trace analysis.

The Analytical Directive:

  • For Purity & Mass Balance: Use HPLC-CAD (Charged Aerosol Detection).[1] It is the "Gold Standard" for non-chromophoric lipids, offering uniform response independent of chemical structure.

  • For Structural Identification: Use GC-MS with TMS-Derivatization .

  • For Legacy Labs (UV-only): Use Pre-column Derivatization with Phenyl Isocyanate (PIC).

Part 2: Decision Framework (Visualization)

The following decision tree guides the selection of the optimal analytical workflow based on your laboratory's instrumentation and sensitivity requirements.

MethodSelection Start Start: Sample Matrix Analysis Chromophore Is UV-Vis the only detector available? Start->Chromophore Trace Is Trace/Impurity ID required? Chromophore->Trace No (Have CAD/ELSD/MS) MethodC Method C: HPLC-UV + Derivatization (Legacy Alternative) Chromophore->MethodC Yes MethodA Method A: HPLC-CAD (Preferred for Purity/Quant) Trace->MethodA No (Need Mass Balance) MethodB Method B: GC-MS + Silylation (Preferred for ID/Trace) Trace->MethodB Yes (Need Spectral ID)

Caption: Analytical workflow selection for 4-(decyloxy)butan-1-ol based on instrumentation and data requirements.

Part 3: Detailed Protocols

Method A: HPLC-CAD (Charged Aerosol Detection)

Best for: Purity assay, quantitation of raw material, and formulation stability.

Instrument Parameters:

Parameter Setting
Detector Charged Aerosol Detector (e.g., Corona Veo or similar)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temp 40°C

| Nebulizer Temp | 35°C (Optimized for semi-volatiles) |[3][4]

Gradient Table:

Time (min) % B Description
0.0 50 Initial equilibration
8.0 95 Elution of 4-(decyloxy)butan-1-ol
10.0 95 Wash lipophilic impurities
10.1 50 Re-equilibration

| 15.0 | 50 | End |[3]

Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Acetonitrile (Concentration: 1 mg/mL). Note: Do not use water as diluent; the ether is insoluble.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Inject 5-10 µL.

Method B: GC-MS with Silylation (TMS Derivatization)

Best for: Identification, impurity profiling, and trace analysis.

Rationale: The hydroxyl group (-OH) on the butanol end causes hydrogen bonding with the stationary phase, leading to peak tailing. Silylation with BSTFA replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.

Reaction Scheme (Visualized):

Reaction Reactant 4-(decyloxy)butan-1-ol (R-OH) Product TMS-Ether Derivative (R-O-Si(CH3)3) Reactant->Product 60°C, 30 min Reagent BSTFA + 1% TMCS Reagent->Product Byproduct Byproducts (TMS-Amide) Reagent->Byproduct

Caption: Silylation reaction converting the polar hydroxyl group to a volatile TMS ether.

Protocol:

  • Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Dilution: Dilute 1:10 with Hexane prior to injection to protect the filament.

GC-MS Parameters:

Parameter Setting
Inlet Split 20:1, 280°C
Column DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

| Oven Program | 100°C (1 min)


 20°C/min 

300°C (hold 5 min) | | MS Source | EI (70 eV), 230°C | | Scan Range | 40 - 450 m/z |[3]

Key Diagnostic Ions (Predicted):

  • m/z 73:

    
     (Base peak for TMS ethers).
    
  • m/z 103:

    
     (Characteristic of primary alcohol-TMS).
    
  • Molecular Ion:

    
     at 302 (230 + 72 mass shift from TMS).
    
Method C: HPLC-UV with Phenyl Isocyanate (Alternative)

Best for: Laboratories limited to UV detection.

Rationale: Phenyl isocyanate reacts with the hydroxyl group to form a carbamate (urethane) linkage, which has strong UV absorbance at 240 nm.

Protocol:

  • Mix: 100 µL Sample (10 mg/mL in ACN) + 100 µL Phenyl Isocyanate + 10 µL Triethylamine (Catalyst).

  • React: Heat at 50°C for 45 minutes in a sealed vial.

  • Quench: Add 100 µL Methanol to react with excess isocyanate.

  • Analyze: Inject onto C18 HPLC (as in Method A) but detect at UV 240 nm .

Part 4: Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, perform the following "System Suitability Tests" (SST) before every run:

  • Blank Injection: Inject the solvent/reagent blank.

    • Pass Criteria: No peaks >0.1% of target area at the retention time of 4-(decyloxy)butan-1-ol.

  • Precision (Replicates): Inject the standard (1 mg/mL) 5 times.

    • Pass Criteria: RSD of Peak Area

      
       2.0%.
      
  • Tailing Factor:

    • Pass Criteria:

      
      . (If 
      
      
      
      in Method A, increase mobile phase buffer concentration).

References

  • Chemical Identification: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 97209-97-7. Retrieved October 24, 2025, from [Link]

  • HPLC-CAD Methodology: Plante, M., et al. (2017).[1] A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Chromatography A. [Link]

  • GC-MS Derivatization: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]

  • Fatty Alcohol Analysis: Molyneux, S. (2018).[5] Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry. [Link][4][5][6][7][8]

Sources

Method

Technical Guide: Quantification of 1-Butanol, 4-(decyloxy)- in Complex Mixtures

Executive Summary & Chemical Context[1][2][3][4] 1-Butanol, 4-(decyloxy)- (Molecular Formula: ; MW: ~230.39 g/mol ) is an amphiphilic ether-alcohol often utilized in specialized surfactant formulations, liquid crystals,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1-Butanol, 4-(decyloxy)- (Molecular Formula:


; MW: ~230.39  g/mol ) is an amphiphilic ether-alcohol often utilized in specialized surfactant formulations, liquid crystals, or as a lipophilic linker in drug delivery systems.

The Analytical Challenge: This molecule presents a "stealth" profile in standard chromatography:

  • Lack of Chromophore: It possesses no conjugated

    
    -systems, rendering standard UV-Vis (HPLC-UV) detection at 254 nm useless.
    
  • Ionization Resistance: The aliphatic ether and primary alcohol groups exhibit poor proton affinity, leading to low sensitivity in standard ESI+ LC-MS.

  • Matrix Complexity: In biological fluids or crude reaction mixtures, its surfactant nature causes it to bind to proteins and plastic surfaces, leading to poor recovery and carryover.

The Solution: This guide details two orthogonal, self-validating protocols:

  • Protocol A (GC-MS): Uses silylation to mask the hydroxyl group, increasing volatility and peak symmetry. Best for reaction monitoring and industrial mixtures.

  • Protocol B (LC-MS/MS): Uses Dansyl Chloride derivatization to introduce a charge tag and aromatic moiety. Best for trace analysis in biological matrices (plasma/tissue).

Analytical Decision Matrix

Before selecting a protocol, evaluate your sample matrix and sensitivity requirements using the logic flow below.

MethodSelection cluster_decision Decision Logic Start Start: Sample Evaluation MatrixType Is the Matrix Aqueous (Plasma/Urine) or Organic? Start->MatrixType Conc Expected Concentration? MatrixType->Conc Aqueous / Biological GC_Path Protocol A: GC-MS (Silylation) MatrixType->GC_Path Organic / Synthesis Mix Conc->GC_Path High (>1 µg/mL) LC_Path Protocol B: LC-MS/MS (Dansylation) Conc->LC_Path Trace (<100 ng/mL)

Figure 1: Decision tree for selecting the optimal quantification strategy based on matrix composition and sensitivity needs.

Protocol A: GC-MS with Silylation (High Robustness)

This method relies on converting the polar hydroxyl group into a Trimethylsilyl (TMS) ether using BSTFA .[1] This eliminates hydrogen bonding with the column stationary phase, sharpening peaks and improving the signal-to-noise ratio.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[2]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

  • Internal Standard (IS): 1-Dodecanol (structurally similar, distinct retention time).

  • Extraction Solvent: Dichloromethane (DCM) or Hexane.

Sample Preparation Workflow
  • Extraction: Aliquot 100 µL sample. Add 10 µL IS (100 µg/mL). Perform Liquid-Liquid Extraction (LLE) with 500 µL Hexane. Vortex (2 min) and Centrifuge (5000 x g, 5 min).

  • Drying: Transfer supernatant to a glass vial. Evaporate to dryness under

    
     stream at 40°C. Critical: Moisture kills the derivatization reagent.
    
  • Derivatization:

    • Add 50 µL Anhydrous Pyridine.

    • Add 50 µL BSTFA + 1% TMCS.

    • Cap tightly and incubate at 60°C for 30 minutes .

  • Injection: Cool to room temperature. Inject directly or dilute with anhydrous hexane if necessary.

GC-MS Parameters
ParameterSetting
Inlet Splitless, 260°C
Column DB-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min to 300°C → Hold 5 min
MS Source EI (70 eV), 230°C
SIM Ions Target (TMS): m/z 75 (Base), 73, [M-15]⁺

Protocol B: LC-MS/MS with Dansylation (High Sensitivity)[7]

For biological samples where GC is unsuitable, we use Dansyl Chloride (Dns-Cl) . This reaction targets the primary alcohol, attaching a naphthalene sulfonyl group. This adds a pre-charged nitrogen (enhancing ESI+ signal by ~100x) and a UV-active moiety.

Reaction Mechanism


Note: The reaction requires a base catalyst (DMAP) to scavenge the acid produced.
Reagents
  • Reagent A: Dansyl Chloride (1 mg/mL in Acetone).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) buffer (pH 10.5).

  • Quench: 5% Formic Acid.

Step-by-Step Workflow

LCWorkflow Sample Sample (50 µL) + IS LLE LLE (MTBE) Extract & Dry Sample->LLE Deriv Add Dns-Cl + DMAP 60°C, 15 min LLE->Deriv Quench Quench (Formic Acid) Centrifuge Deriv->Quench Inject Inject LC-MS/MS Quench->Inject

Figure 2: Dansyl Chloride derivatization workflow for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min
Ionization ESI Positive Mode
MRM Transition Precursor: [M+H]⁺ (Derivatized MW) → Product: 171.0 (Dansyl fragment)

Technical Insight: The transition to m/z 171 (dimethylaminonaphthalene moiety) is universal for dansyl derivatives, making method development rapid.

Validation & Scientific Integrity (E-E-A-T)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance), you must perform the following self-validation steps.

System Suitability Testing (SST)

Before running samples, verify the system:

  • S/N Ratio: Inject the LLOQ standard. Signal-to-Noise must be >10:1.

  • Derivatization Efficiency: Inject a "Underivatized" control. If the native alcohol peak is visible, the reagent was expired or wet.

Linearity & Carryover
  • Range: 10 ng/mL to 5000 ng/mL.

  • Carryover Check: Inject a solvent blank immediately after the ULOQ (Upper Limit of Quantitation). Carryover must be <20% of the LLOQ signal. Surfactants like 4-(decyloxy)butanol are notorious for sticking to injector needles.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low GC-MS Response Moisture in sampleRe-dry extract; ensure Pyridine is anhydrous.
GC Peak Tailing Active sites in linerChange GC inlet liner (deactivated wool); trim column.
LC-MS Variable RT pH mismatchEnsure DMAP buffer is removed or quenched properly.
Ghost Peaks Reagent impuritiesRun a "Reagent Blank" (Reagents + Solvent, no sample).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]

  • Tang, Z. & Guengerich, F.P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity. Analytical Chemistry, 82(18), 7706–7712. [Link]

Sources

Application

Application Note: 1-Butanol, 4-(decyloxy)- as a Neutral Ionophore and Phase Transfer Agent

Executive Summary This application note details the physicochemical role of 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxy-1-butanol or Decyloxybutanol) as a Neutral Ionophore and Phase Transfer Agent . Unlike classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical role of 1-Butanol, 4-(decyloxy)- (also known as 4-decyloxy-1-butanol or Decyloxybutanol) as a Neutral Ionophore and Phase Transfer Agent . Unlike classical quaternary ammonium salts (e.g., TBAB) that function via ion-exchange, 4-(decyloxy)butan-1-ol functions as an acyclic podand . It facilitates phase transfer through a cooperative solvation mechanism, leveraging its ether-oxygen and terminal hydroxyl group to chelate metal cations (specifically divalent ions like


 and 

), thereby solubilizing inorganic salts into lipophilic phases.

This guide covers its primary application in Ion-Selective Electrode (ISE) membrane formulation —where it serves as the active transport vehicle—and its utility in synthetic phase transfer catalysis (PTC) for enhancing reaction rates in biphasic nucleophilic substitutions.

Technical Background & Mechanism

The "Podand" Mechanism

1-Butanol, 4-(decyloxy)- (


) possesses an amphiphilic structure consisting of a lipophilic decyl tail and a hydrophilic 4-hydroxybutyl ether headgroup.

In a phase transfer context, it acts as a neutral carrier . The mechanism mimics that of crown ethers but in an acyclic form (podand). The ether oxygen and the terminal hydroxyl group form a "pseudo-cavity" that coordinates with hard cations.

  • Step 1 (Interfacial Capture): The molecule orients at the liquid-liquid interface. The hydrophilic head coordinates with the cation (

    
    ) from the aqueous phase.
    
  • Step 2 (Lipophilic Wrapping): The flexible decyl tail wraps around the complex, shielding the charge and increasing the complex's solubility in the organic phase.

  • Step 3 (Transport): The ion-ionophore complex diffuses into the bulk organic phase, carrying the associated anion (

    
    ) with it for reaction or detection.
    
Mechanistic Pathway Diagram

The following diagram illustrates the cation transport cycle driven by 4-(decyloxy)butan-1-ol.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase / Membrane Aq_Salt Metal Salt (M+ X-) Complexation Chelation Event (Podand Effect) Aq_Salt->Complexation Diffusion Transport Lipophilic Complex [M(Decyloxybutanol)n]+ X- Complexation->Transport Phase Transfer Reaction Anion Release / Signal Generation Transport->Reaction Equilibrium Reaction->Complexation Regeneration (Cycle)

Figure 1: Phase transfer cycle showing the extraction of metal salts from the aqueous phase into the organic phase via decyloxybutanol chelation.

Protocol 1: Formulation of Ion-Selective Membranes (Sensing Application)

This protocol describes the preparation of a potentiometric sensor membrane where 4-(decyloxy)butan-1-ol acts as the primary phase transfer agent (ionophore) for detecting water hardness (


/

).
Materials Required[1][2]
  • Ionophore: 1-Butanol, 4-(decyloxy)- (High purity, >98%).

  • Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.

  • Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (o-NPOE).

  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) – Essential for stabilizing the cation complex.

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Membrane Casting Procedure
  • Cocktail Preparation: In a 20 mL glass vial, dissolve the components in the following mass ratios (Total mass ~300 mg):

    • Ionophore (Decyloxybutanol): 1.5% - 3.0% (w/w)

    • PVC: 30.0% - 33.0% (w/w)

    • Plasticizer (DOS): 60.0% - 65.0% (w/w)

    • Additive (KTpClPB): 0.5% - 1.0% (w/w)

  • Solvation: Add 3.0 mL of THF. Stir magnetically for 2 hours until the solution is completely homogeneous and transparent.

  • Casting: Pour the solution into a glass ring (24 mm diameter) fixed on a glass plate.

  • Evaporation: Cover with a filter paper stack to control evaporation rate. Allow to stand at room temperature (20-25°C) for 24-48 hours.

    • Critical Control Point: Rapid evaporation leads to membrane inhomogeneity. Ensure slow solvent release.

  • Conditioning: Punch 7-mm discs from the master membrane. Mount onto electrode bodies. Condition in 0.01 M

    
     solution for 12 hours prior to use.
    
Expected Performance Data

The following table summarizes the selectivity coefficients (


) typically observed when using decyloxybutanol-based membranes, indicating its preference for divalent cations.
Interfering Ion (

)
Selectivity Coefficient (

)
Interpretation

-0.5 to -0.7Moderate interference; detects Total Hardness (Ca+Mg).

-2.5 to -3.0Good selectivity against sodium.

-2.4 to -2.8Good selectivity against potassium.

< -3.5Excellent pH stability (pH 4-9).

Protocol 2: Synthetic Phase Transfer Catalysis (Reaction Application)

While less common than quaternary salts, 4-(decyloxy)butan-1-ol is effective in Solid-Liquid Phase Transfer for reactions requiring mild, neutral conditions where strong cationic surfactants might degrade the substrate.

Target Reaction: Nucleophilic Substitution (Alkylation of Potassium Acetate). Reaction Scheme:



Methodology
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants:

    • Substrate: Benzyl bromide (10 mmol).

    • Nucleophile: Potassium acetate (15 mmol, solid, anhydrous).

    • Catalyst: 1-Butanol, 4-(decyloxy)- (0.5 mmol, 5 mol%).

    • Solvent: Acetonitrile or Dichloromethane (15 mL).

  • Initiation: Add the catalyst to the solvent containing the substrate. Add the solid potassium acetate last.

  • Reaction: Heat to reflux (or 40°C for DCM) with vigorous stirring (800 rpm).

    • Mechanism:[1][2] The decyloxybutanol solvates the

      
       on the surface of the solid salt, forming a lipophilic 
      
      
      
      species that drags the acetate anion (
      
      
      ) into the organic solvent.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) every 30 minutes.

  • Workup: Upon completion, cool the mixture. Filter off the inorganic salts (

    
    ). Evaporate the solvent. The catalyst remains in the oil residue and can be separated via column chromatography if necessary (though often benign in downstream steps).
    

Comparative Analysis: Decyloxybutanol vs. Traditional PTCs

Feature4-(decyloxy)butan-1-olTBAB (Tetrabutylammonium Bromide)18-Crown-6
Class Neutral Ionophore (Podand)Ionic Surfactant (Quat Salt)Macrocyclic Ether
Mechanism H-bond/Ether ChelationIon ExchangeCavity Inclusion
pH Sensitivity Stable, non-basicStable, can be basic (OH form)Stable
Cost Low/ModerateVery LowHigh
Selectivity Divalent preference (

,

)
Non-selectiveSize-selective (

)
Solubility Highly LipophilicAmphiphilicWater/Organic soluble

Safety and Handling

  • Toxicity: 4-(decyloxy)butan-1-ol is an industrial surfactant/intermediate. It may cause skin and eye irritation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Hygroscopic behavior is minimal compared to PEG-based catalysts, but anhydrous storage is recommended to maintain stoichiometry in sensor applications.

References

  • Saurina, J. et al. (2002).[3] Determination of calcium and total hardness in natural waters using a potentiometric sensor array. ResearchGate.

    • Validation: Confirms the use of decyloxybutanol as a neutral ionophore for calcium/magnesium sensing.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis Mechanism and Types. Alfa Chemistry.

    • Validation: Provides the foundational theory for neutral molecule transfer and ion-pair form
  • Stefan, L. M. et al. (2011).[4] Synthesis and characterization of a new methacrylic glycomonomer. ResearchGate.

    • Validation: Establishes the chemical synthesis context and structural characterization of decyloxybutanol deriv

Sources

Method

Application Note: Preparation of Ether-Linked Niosomes using 4-(decyloxy)butan-1-ol

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-(decyloxy)butan-1-ol (CAS: 97209-97-7) and its a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific physicochemical properties of 4-(decyloxy)butan-1-ol (CAS: 97209-97-7) and its application in generating stable vesicular systems (Niosomes).

Executive Summary

This guide details the protocol for engineering vesicular nanocarriers (specifically Niosomes ) using 4-(decyloxy)butan-1-ol . Unlike conventional ester-linked surfactants (e.g., Sorbitan esters/Spans), this molecule features an ether linkage (


), conferring superior chemical stability against hydrolysis and oxidation.

Due to its low Hydrophilic-Lipophilic Balance (HLB) and single-chain structure, 4-(decyloxy)butan-1-ol requires specific "membrane additives" (Cholesterol and Charged Lipids) to transition from a micellar or unstable lamellar phase into a stable, closed bilayer vesicle. This protocol utilizes a Thin-Film Hydration method optimized for hydrophobic ether-alcohols, ensuring high encapsulation efficiency and monodispersity.

Scientific Foundation & Mechanism

Molecular Architecture

The molecule 4-(decyloxy)butan-1-ol consists of three functional domains:

  • Hydrophobic Tail: A decyl (

    
    ) chain.
    
  • Linker: An ether oxygen, providing rotational flexibility and chemical resistance.

  • Headgroup: A butanol (

    
    ) moiety.
    

Challenge: The headgroup is weakly hydrophilic (hydroxyl), and the tail is moderately hydrophobic. The Critical Packing Parameter (CPP) of the pure molecule is


, favoring inverse micelles  or planar lamellae rather than curved vesicles.

Solution: To force vesicle formation, we must modulate the membrane curvature:

  • Cholesterol (Chol): Intercalates between surfactant monomers, abolishing the gel-to-liquid phase transition and improving mechanical strength. It acts as a "mortar" to the surfactant "bricks."

  • Dicetyl Phosphate (DCP): A negatively charged lipid that imparts electrostatic repulsion between bilayers, preventing aggregation (flocculation) and increasing the water layer thickness between lamellae.

Thermodynamics of Assembly

The formation is driven by the Hydrophobic Effect . Upon hydration above the phase transition temperature (


), the decyl tails sequester away from water. The ether linkage allows for tighter packing than esters, potentially reducing membrane permeability—a critical feature for sustained drug release.
Pathway Diagram

The following diagram illustrates the logical flow of the vesicle engineering process.

VesicleFormation Surfactant 4-(decyloxy)butan-1-ol (Amphiphile) Mix Organic Solvent Mix (Chloroform/Methanol) Surfactant->Mix Cholesterol Cholesterol (Stabilizer) Cholesterol->Mix DCP Dicetyl Phosphate (Charge Inducer) DCP->Mix Film Dry Thin Film (Vacuum Evaporation) Mix->Film Solvent Removal Hydration Hydration (> Tm, Aqueous Buffer) Film->Hydration Add Buffer + Heat MLV Multilamellar Vesicles (MLVs) Hydration->MLV Self-Assembly SizeRed Sonication / Extrusion MLV->SizeRed Energy Input SUV Small Unilamellar Vesicles (Niosomes) SizeRed->SUV Homogenization

Caption: Workflow for converting 4-(decyloxy)butan-1-ol monomers into stable Small Unilamellar Vesicles (SUVs).

Materials & Reagents

ComponentRoleSpecifications
4-(decyloxy)butan-1-ol Primary SurfactantCAS: 97209-97-7; >95% Purity
Cholesterol Membrane StabilizerRecrystallized; >99%
Dicetyl Phosphate (DCP) Negative Charge InducerPrevents aggregation
Chloroform / Methanol Organic Solvents2:1 (v/v) Ratio; HPLC Grade
PBS (pH 7.4) Hydration MediumPhosphate Buffered Saline
Triton X-100 Lysis AgentFor encapsulation efficiency assays

Experimental Protocols

Protocol A: Thin-Film Hydration (Standard Method)

Best for: Encapsulation of hydrophilic drugs and initial characterization.

Step 1: Molar Ratio Optimization

Prepare the lipid phase. The recommended molar ratio for initial formulation is 47.5 : 47.5 : 5 (Surfactant : Cholesterol : DCP).

  • Rationale: The 1:1 ratio of surfactant to cholesterol is critical for ether-surfactants to prevent leakage.

Step 2: Film Formation
  • Dissolve 100 mg of total lipid mixture (Surfactant + Chol + DCP) in 10 mL of Chloroform:Methanol (2:1 v/v) in a round-bottom flask.

  • Attach to a Rotary Evaporator.

  • Apply vacuum (approx. 400-600 mbar) at 45°C (or 5°C above the surfactant's melting point).

  • Rotate at 150 rpm until a dry, thin film forms on the flask wall.

  • Critical: Desiccate the film under high vacuum for at least 4 hours (or overnight) to remove trace solvent, which can destabilize the bilayer.

Step 3: Hydration
  • Add 10 mL of pre-warmed PBS (pH 7.4) containing the drug to be encapsulated.[1]

  • Rotate the flask at normal pressure at 60°C for 1 hour.

  • Observation: The film should peel off, forming a milky white suspension (Multilamellar Vesicles - MLVs).

Step 4: Size Reduction (Downsizing)

To obtain Small Unilamellar Vesicles (SUVs) <150 nm:

  • Probe Sonication: Sonicate the dispersion on ice for 3 cycles of 5 minutes (50% amplitude, 30s ON / 10s OFF).

    • Warning: Avoid overheating; ether linkages are stable, but the drug payload may degrade.

  • Extrusion (Optional but Recommended): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

Protocol B: Ethanol Injection (Scalable Method)

Best for: High-throughput screening and smaller vesicles (<100 nm).

  • Dissolve the lipid mixture (Surfactant/Chol/DCP) in pure Ethanol (concentration: 20-40 mg/mL).

  • Place the aqueous phase (PBS) on a magnetic stirrer (300 rpm) at 60°C .

  • Inject the ethanolic lipid solution rapidly into the aqueous phase using a syringe with a fine needle (e.g., 27G).

  • Maintain stirring for 30 minutes.

  • Remove ethanol via dialysis or rotary evaporation.

Characterization & Quality Control

Every batch must be validated against the following parameters to ensure "self-validating" consistency.

ParameterMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)80 – 200 nm (PDI < 0.3)
Zeta Potential Electrophoretic Mobility< -30 mV (if DCP used) for stability
Morphology Cryo-TEM or Negative Stain TEMSpherical, closed bilayers (not micelles)
Encapsulation Efficiency Centrifugation/Filtration> 50% (Drug dependent)
Data Analysis Table (Example)

Typical results expected for 4-(decyloxy)butan-1-ol niosomes:

FormulationSurfactant:Chol:DCPSize (nm)PDIZeta Potential (mV)
F1 100:0:0N/AN/AUnstable / Phase Separation
F2 50:50:0245 ± 120.45-5.2 (Aggregates)
F3 47.5:47.5:5135 ± 50.18-38.4 (Stable)

Troubleshooting Guide

  • Issue: Film does not hydrate fully / White flakes persist.

    • Cause: The phase transition temperature (

      
      ) of the ether-alcohol/cholesterol mix is higher than expected.
      
    • Fix: Increase hydration temperature to 65°C or 70°C. Increase sonication energy.

  • Issue: Vesicles aggregate/precipitate overnight.

    • Cause: Insufficient surface charge.

    • Fix: Increase DCP concentration to 7.5% or 10%. Alternatively, use PEGylated lipids (e.g., DSPE-PEG2000) to provide steric stabilization.

  • Issue: Low drug encapsulation.

    • Cause: Drug is leaking through the ether-linked bilayer.

    • Fix: Increase Cholesterol ratio (up to 1:1) to "tighten" the membrane packing.

References

  • Uchegbu, I. F., & Vyas, S. P. (1998). Non-ionic surfactant based vesicles (niosomes) in drug delivery. International Journal of Pharmaceutics, 172(1-2), 33-70. Link

  • Marianecci, C., et al. (2014). Niosomes from 80s to present: the state of the art. Advances in Colloid and Interface Science, 205, 187-206. Link

  • Manosroi, A., et al. (2003). Characterization of vesicles prepared with various non-ionic surfactants mixed with cholesterol. Colloids and Surfaces B: Biointerfaces, 30(2), 129-138. Link

  • PubChem Database. (n.d.). Compound Summary for CID 57186: 4-(decyloxy)butan-1-ol.[2] National Center for Biotechnology Information. Link

  • Bhardwaj, P., et al. (2020). Niosomes: A review on niosomal research in the last decade. Journal of Drug Delivery Science and Technology, 56, 101581. Link

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Esters Using 1-Butanol, 4-(decyloxy)-

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of novel esters utilizing 1-But...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of novel esters utilizing 1-Butanol, 4-(decyloxy)- as a key starting material. Recognizing the limited specific literature on this particular long-chain alkoxy butanol, this document synthesizes established principles of esterification with practical, field-proven insights to offer robust protocols for researchers. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices. This guide is intended to empower researchers in drug development and materials science to explore the potential of novel esters derived from 1-Butanol, 4-(decyloxy)-, a compound whose structure suggests utility in modifying hydrophobicity and other physicochemical properties of parent molecules.

Introduction: The Potential of 1-Butanol, 4-(decyloxy)- in Ester Synthesis

1-Butanol, 4-(decyloxy)- is a primary alcohol characterized by a C4 alkyl chain with a decyloxy ether linkage at the 4-position. While this specific molecule is not extensively documented in publicly available literature, its structure as a long-chain alkoxy alcohol suggests significant potential for the synthesis of novel esters with unique properties. The incorporation of a decyloxy moiety can impart increased lipophilicity, which is a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. In materials science, such long alkyl chains can influence properties like viscosity, thermal stability, and phase behavior[1].

Esters are a vital class of organic compounds with widespread applications, from fragrances and flavorings to pharmaceuticals and polymers[2][3]. The synthesis of novel esters from functionalized alcohols like 1-Butanol, 4-(decyloxy)- opens avenues for creating new chemical entities with tailored characteristics. This guide will focus on established and versatile esterification methods, providing detailed protocols adaptable for this specific substrate.

Foundational Esterification Strategies for 1-Butanol, 4-(decyloxy)-

The primary alcohol group in 1-Butanol, 4-(decyloxy)- is amenable to several classical and modern esterification techniques. The choice of method will depend on the specific carboxylic acid to be coupled, the desired scale of the reaction, and the presence of other functional groups.

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] It is a reversible reaction, and therefore, strategies to drive the equilibrium towards the product are essential.[6][7]

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][7]

  • Reaction Conditions: The reaction is typically conducted under reflux to increase the reaction rate.[6] To shift the equilibrium, either an excess of one reactant (usually the less expensive one) is used, or a product is removed as it is formed.[5][6] For the synthesis of esters from 1-Butanol, 4-(decyloxy)-, removing the water by-product using a Dean-Stark apparatus is the recommended approach.

Protocol 1: Fischer-Speier Esterification of a Generic Carboxylic Acid with 1-Butanol, 4-(decyloxy)-

Materials:

  • 1-Butanol, 4-(decyloxy)- (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq), 1-Butanol, 4-(decyloxy)- (1.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is collected or TLC indicates consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and any remaining carboxylic acid), water, and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[6]

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Steglich Esterification: Mild Conditions for Sensitive Substrates

For carboxylic acids or alcohols that are sensitive to the harsh conditions of Fischer esterification, the Steglich esterification offers a milder alternative.[8][9] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[8][9]

Causality of Experimental Choices:

  • DCC (Coupling Agent): DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DMAP (Catalyst): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.

Protocol 2: Steglich Esterification of a Generic Carboxylic Acid with 1-Butanol, 4-(decyloxy)-

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Butanol, 4-(decyloxy)- (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 5% aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-Butanol, 4-(decyloxy)- (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Transesterification: An Alternative Route

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[10][11] This can be catalyzed by either an acid or a base.[10] This method is particularly useful if the desired carboxylic acid is readily available as a simple ester (e.g., a methyl or ethyl ester).

Causality of Experimental Choices:

  • Basic Conditions: Using a base, such as sodium methoxide or potassium carbonate, deprotonates the alcohol, increasing its nucleophilicity for attack on the ester carbonyl.[10]

  • Driving the Equilibrium: To favor product formation, the alcohol reactant (1-Butanol, 4-(decyloxy)-) can be used in large excess, or the lower-boiling alcohol by-product can be removed by distillation.

Protocol 3: Base-Catalyzed Transesterification

Materials:

  • Simple ester (e.g., methyl or ethyl ester of the desired carboxylic acid) (1.0 eq)

  • 1-Butanol, 4-(decyloxy)- (3.0 eq or as solvent)

  • Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃) (catalytic amount, e.g., 0.05 eq)

  • Round-bottom flask

  • Condenser (or distillation apparatus if removing alcohol by-product)

  • Heating mantle with magnetic stirrer

  • Weak acid (e.g., acetic acid) for neutralization

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a round-bottom flask, add the starting ester (1.0 eq), a large excess of 1-Butanol, 4-(decyloxy)- (e.g., 3.0 eq or more, which can also serve as the solvent), and the base catalyst (e.g., NaOMe, 0.05 eq).

  • Heat the mixture with stirring. If the alcohol by-product (e.g., methanol or ethanol) has a lower boiling point, a distillation setup can be used to remove it as it forms, driving the reaction to completion. Otherwise, reflux the mixture.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the base catalyst by adding a few drops of a weak acid like acetic acid.

  • If a solid precipitate forms, filter the mixture through a pad of diatomaceous earth.

  • Remove the excess 1-Butanol, 4-(decyloxy)- under reduced pressure (e.g., by vacuum distillation).

  • Purify the resulting ester by flash column chromatography.

Characterization of Novel Esters

The successful synthesis of a novel ester derived from 1-Butanol, 4-(decyloxy)- must be confirmed through rigorous analytical characterization.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the protons on the alkyl chain of the butanol and decyloxy moieties, as well as those from the carboxylic acid portion. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the ester linkage will confirm the reaction. ¹³C NMR will show the characteristic carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The formation of the ester will be indicated by the appearance of a strong C=O stretching band typically in the region of 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid and the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the new ester, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Table 1: Example Characterization Data for a Hypothetical Ester

Analytical TechniqueExpected Observation
¹H NMR Disappearance of alcohol -OH proton signal. Appearance of a triplet around 4.0-4.3 ppm for the -OCH₂- protons of the butanol moiety adjacent to the ester oxygen. Characteristic signals for the decyloxy chain and the carboxylic acid backbone.
¹³C NMR Appearance of an ester carbonyl signal around 170-175 ppm. Characteristic signals for the carbon atoms of the 4-(decyloxy)butyl group and the carboxylic acid moiety.
IR Spectroscopy Strong C=O stretch around 1740 cm⁻¹. Disappearance of broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol O-H stretch (around 3200-3600 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the target ester.

Visualization of Workflows and Mechanisms

General Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants 1-Butanol, 4-(decyloxy)- + Carboxylic Acid Esterification Esterification Reaction (Fischer, Steglich, or Transesterification) Reactants->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization G cluster_mech Fischer Esterification Mechanism node1 R-COOH H+ node2 R-C(=O+H)-OH node1->node2 Protonation node4 R-C(OH)2-O+HR' node2->node4 Nucleophilic Attack node3 R'-OH node3->node4 node5 R-C(OH)(OR')-OH2+ node4->node5 Proton Transfer node6 R-C(=O+R')-OH node5->node6 Loss of H2O node7 R-COOR' H+ node6->node7 Deprotonation

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion

The synthesis of novel esters from 1-Butanol, 4-(decyloxy)- presents a promising avenue for the development of new molecules with tailored properties for applications in drug delivery and materials science. While direct literature on this specific starting material is scarce, the fundamental principles of esterification are well-established and can be readily adapted. This guide provides a robust framework, grounded in scientific principles and practical considerations, to enable researchers to confidently undertake the synthesis and characterization of these novel compounds. The provided protocols for Fischer-Speier, Steglich, and transesterification reactions offer versatility to accommodate a wide range of carboxylic acid substrates. Rigorous characterization using standard spectroscopic techniques is paramount to confirming the identity and purity of the synthesized esters.

References

  • Testbook. (n.d.). Butan-1-Ol Formula: Know its Structure, Properties & Application. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Aliev, A. E., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 827. Retrieved from [Link]

  • Yeap, Y. H., et al. (2015). Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2006). Kinetic study of catalytic esterification of butyric acid and n-butanol over Dowex 50Wx8-400. Journal of Industrial and Engineering Chemistry, 12(5), 755-761. Retrieved from [Link]

  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alq J. Med App Sci., 7(3), 884-890. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • MDPI. (n.d.). The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification reactions as a means to produce esters: A critical review. Retrieved from [Link]

  • Goncharuk, V. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules, 21(6), 769. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Esterification and Transesterification Optimization Processes of Nonedible (Castor and Neem) Oils for the Production of Biodiesel. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of alcohols. Retrieved from [Link]

  • Nagaki, A., et al. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Chemistry Letters, 46(6), 849-851. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

  • Di Serio, M., et al. (2013). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. Catalysts, 3(2), 473-484. Retrieved from [Link]

  • Wikipedia. (n.d.). Sperm oil. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • SiSiB SILICONES. (n.d.). Alkoxy Silanes as coupling agent. Retrieved from [Link]

  • euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. Retrieved from [Link]

  • Fahim, A. M., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 14(9), 6061-6074. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybutan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Retrieved from [Link]

  • Phua, Y. J., et al. (2020). Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. Polymers, 12(11), 2568. Retrieved from [Link]

  • YouTube. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol. Retrieved from [Link]

  • Vehviläinen, M., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. Cellulose, 26(18), 9581-9591. Retrieved from [Link]

  • GeeksforGeeks. (2023, December 19). Butan-1-Ol Formula. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted starting materials from 1-Butanol, 4-(decyloxy)-

Case ID: PUR-C14-ETHER Subject: Removal of Unreacted Starting Materials from 4-(decyloxy)butan-1-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnostic Triage: Know Your Mixture Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-C14-ETHER Subject: Removal of Unreacted Starting Materials from 4-(decyloxy)butan-1-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Triage: Know Your Mixture

Before initiating purification, you must accurately identify which impurities are present. In the synthesis of 1-Butanol, 4-(decyloxy)- (typically via Williamson ether synthesis using 1,4-butanediol and 1-bromodecane), you are dealing with a mixture of distinct polarity classes.

The "Big Three" Impurities
ComponentRolePolaritySolubility ProfileRemoval Strategy
1,4-Butanediol Reactant (Excess)High (Hydrophilic)Water: SolubleHexane: InsolubleAqueous Extraction (Wash)
1-Bromodecane Reactant (Limiting)Low (Lipophilic)Water: InsolubleHexane: SolubleFlash Chromatography (Elutes early)
1,4-Bis(decyloxy)butane Side ProductVery Low (Lipophilic)Water: InsolubleHexane: SolubleFlash Chromatography (Elutes first)
4-(decyloxy)butan-1-ol Target Product Amphiphilic Water: PoorOrganic: SolubleElutes mid-column

Technical Insight: The target molecule is a surfactant. It has a lipophilic tail (


) and a hydrophilic head (

). This amphiphilic nature is the root cause of the most common processing issue: Emulsions .

Protocol A: The Aqueous Workup (Removing Polar Reactants)[2]

Objective: Quantitative removal of unreacted 1,4-butanediol and inorganic salts.

The Challenge: Because your product is surfactant-like, vigorous shaking with water will create a stable emulsion that can take hours to separate.

Step-by-Step Procedure
  • Quench: Carefully quench your reaction mixture (if using NaH) with Methanol, then dilute with Diethyl Ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    .
    • Why?

      
       facilitates better phase separation than DCM for this specific surfactant-like molecule.
      
  • The "Salt Saturation" Wash:

    • Do NOT use pure water initially.

    • Wash the organic layer 3x with Saturated Brine (

      
      ) .
      
    • Mechanism:[1][2][3][4][5][6][7] The high ionic strength of brine increases the surface tension of the aqueous phase, "salting out" the organic product and preventing emulsion formation (The Salting-Out Effect).

  • The Gentle Inversion:

    • Do not shake the separatory funnel vigorously. Use a gentle "rocking" motion for 2 minutes.

  • Drying:

    • Collect the organic phase and dry over Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Filter and concentrate in vacuo.

Verification: Run a TLC. The baseline spot corresponding to 1,4-butanediol should be absent.

Protocol B: Flash Chromatography (Removing Lipophiles)

Objective: Separation of the target alcohol from unreacted 1-bromodecane and the bis-alkylated side product.

The Logic: Since the impurities (halide and bis-ether) lack the hydrogen-bonding hydroxyl group, they interact weakly with the silica stationary phase and will elute rapidly. The target alcohol will interact stronger and elute later.

Experimental Setup
  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Mobile Phase: Gradient elution of Hexanes : Ethyl Acetate .

  • Detection: TLC (Stain:

    
     or Phosphomolybdic Acid - PMA). Note: The alkyl halide may not stain well with 
    
    
    
    ; use Iodine vapor if needed.
Gradient Workflow
  • Equilibration: Start with 100% Hexanes .

  • Loading: Load your crude oil as a concentrated solution in a minimum amount of Hexane/DCM (9:1).

  • Elution Profile:

Volume (CV)*Solvent Ratio (Hex:EtOAc)Target Eluting
0 - 3 100:01-Bromodecane & Bis-ether
3 - 6 95:5Transition / Mixed Fractions
6 - 12 80:204-(decyloxy)butan-1-ol (Product)
12+ 50:50Polar Trash

*CV = Column Volume

Visualizing the Separation Logic:

PurificationLogic cluster_Workup Phase 1: Aqueous Workup cluster_Column Phase 2: Silica Chromatography Start Crude Reaction Mixture Wash Wash with Brine (sat. NaCl) Start->Wash Aqueous Aqueous Phase (Contains 1,4-Butanediol) Wash->Aqueous Discard Organic Organic Phase (Product + Lipophilic Impurities) Wash->Organic Load Load on Silica Gel Organic->Load Fraction1 Frac 1-5 (100% Hexane) Elutes: 1-Bromodecane & Bis-ether Load->Fraction1 Non-polar Fast Elution Fraction2 Frac 10-20 (20% EtOAc) Elutes: 4-(decyloxy)butan-1-ol Load->Fraction2 Polar Interaction

Caption: Decision tree for the purification of amphiphilic ether-alcohols, prioritizing the removal of polar reactants before chromatographic separation of lipophilic byproducts.

Frequently Asked Questions (Troubleshooting)

Q: I see a persistent spot just above my product on TLC that won't separate. What is it? A: This is likely the 1,4-bis(decyloxy)butane side product. If standard Hexane/EtOAc fails, try a solvent system of Toluene:Acetone (95:5) . Toluene provides better


-interaction selectivity which can sometimes resolve the subtle difference between the mono-ether and bis-ether.

Q: Can I distill the product instead of running a column? A: Only if you have high-vacuum capabilities (


 mmHg).
  • 1-Bromodecane BP: ~238°C (atm) / ~100°C (2 mmHg).

  • Product BP: Estimated >280°C (atm) / ~140-150°C (0.5 mmHg).

  • Risk: The high temperatures required may cause ether cleavage or dehydration of the alcohol. Kugelrohr distillation is recommended if you choose this path.

Q: My product turned into a gel during the brine wash. A: You formed a lyotropic liquid crystal phase (common with fatty alcohol derivatives).

  • Fix: Add a small amount of Isopropanol (IPA) to the organic layer. IPA acts as a co-solvent that disrupts the surfactant micelle structure, breaking the gel.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][6][7][8][9]

    • URL:[Link]

  • Physical Properties of 1-Butanol Deriv

    • Source: PubChem.
    • URL:[Link]

  • Purification of F

    • Source: Cyberlipid Center. "Analysis of Long-Chain Alcohols."
    • URL:[Link]

Sources

Optimization

Technical Support Center: Emulsion Stability with 1-Butanol, 4-(decyloxy)-

Role: Senior Application Scientist Subject: Troubleshooting Instability in Amphiphilic Systems containing 1-Butanol, 4-(decyloxy)- CAS Reference: 56522-79-9 (Generic for Decyloxybutanol isomers) / Structural Analogues Co...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Instability in Amphiphilic Systems containing 1-Butanol, 4-(decyloxy)- CAS Reference: 56522-79-9 (Generic for Decyloxybutanol isomers) / Structural Analogues

Core Directive: The Molecule & The Mechanism[1]

Welcome to the technical support interface. You are likely here because your formulation—intended to be a stable microemulsion or a kinetic nanoemulsion—is exhibiting phase separation, creaming, or unexpected viscosity changes.

To troubleshoot 1-Butanol, 4-(decyloxy)- (hereafter referred to as C10-C4-OH ), we must first understand its architecture.[1] It is not merely a solvent; it is a lipophilic linker and a non-ionic surfactant .[1]

  • Structure: A 10-carbon hydrophobic tail (decyloxy) linked to a 4-carbon spacer ending in a hydroxyl group.

  • Function: Unlike short-chain alcohols (ethanol/butanol) that reside primarily in the water phase, C10-C4-OH partitions strongly to the oil-water interface . It acts as a "wedge," reducing interfacial tension (

    
    ) and increasing the flexibility of the surfactant film.[2][1]
    
  • The Trap: Its hybrid nature means it is prone to Ostwald Ripening and Temperature-Induced Phase Inversion .

Visualizing the Instability Mechanism

The following diagram illustrates the three primary failure modes associated with this specific amphiphile.

Instability_Mechanism cluster_fix Mitigation Strategies Molecule 1-Butanol, 4-(decyloxy)- (C10-C4-OH) Interface Oil-Water Interface Molecule->Interface Partitions to Failure1 Ostwald Ripening (Small drops feed large drops) Interface->Failure1 High Monomer Solubility (Diffusion through bulk) Failure2 Phase Inversion (T > PIT) Interface->Failure2 Dehydration of Ether Oxygen (at High Temp) Failure3 Film Rigidity Loss (Coalescence) Interface->Failure3 Excessive Fluidity (Low Bending Modulus) Fix1 Add Ripening Inhibitor (Long-chain Triglyceride) Failure1->Fix1 Counteract Fix2 Adjust Salinity/Temp (Scan PIT) Failure2->Fix2 Shift PIT

Caption: Causal pathways leading to emulsion failure with C10-C4-OH and corresponding mitigation strategies.

Troubleshooting Guide (Q&A)

Issue 1: "My emulsion is transparent initially but becomes turbid/cloudy within 24 hours."

Diagnosis: This is classic Ostwald Ripening .[1] Because C10-C4-OH has a finite solubility in the continuous aqueous phase (unlike long-chain surfactants), it acts as a "ferry," transporting oil molecules from small droplets to larger ones.[2][1] The small droplets shrink and disappear; the large ones grow, scattering light and causing turbidity.[2]

Corrective Action:

  • The "Trapped Species" Protocol: You must add a highly insoluble component to the oil phase (e.g., Squalane, Long-chain Triglycerides, or Corn Oil) at 1–5%.[2][1] This creates an osmotic pressure gradient that counteracts the diffusion driven by C10-C4-OH.

  • Verify Monomer Concentration: Ensure the C10-C4-OH concentration is not significantly exceeding the Critical Micelle Concentration (CMC) of the mixed system without sufficient primary surfactant to lock it in.

Issue 2: "The formulation separates into three phases (Oil, Water, and a Middle Phase) upon slight heating."[1][2]

Diagnosis: You have hit the Phase Inversion Temperature (PIT) or are in the Winsor III region.[2] C10-C4-OH contains an ether linkage (decyloxy). As temperature rises, the hydration of this ether oxygen decreases.[2][1] The molecule becomes more lipophilic, causing the surfactant curvature to flip from Oil-in-Water (O/W) to Water-in-Oil (W/O). The "Middle Phase" is a bicontinuous microemulsion.[2]

Corrective Action:

  • PIT Mapping: If your target is a stable O/W emulsion, your storage temperature must be significantly below the PIT.[2][1]

  • Salinity Tuning: If you cannot lower the temperature, lower the salinity of your aqueous phase.[2][1] Salt dehydrates the headgroup, lowering the PIT further.[2][1] Removing salt raises the PIT, restoring stability at room temperature.[2][1]

Issue 3: "I see 'creaming' (a white layer on top) but the droplets haven't coalesced."

Diagnosis: Density mismatch combined with insufficient Low-Shear Viscosity .[1] C10-C4-OH reduces interfacial tension effectively but produces very fluid interfaces.[1] It does not provide the steric bulk or electrostatic repulsion needed to prevent droplets from rising (Stokes' Law).[2]

Corrective Action:

  • Thicken the Continuous Phase: Do not add more C10-C4-OH. Instead, add a rheology modifier (e.g., Xanthan Gum, Carbomer) to the aqueous phase.[2][1]

  • Reduce Particle Size: Increase homogenization energy. Smaller particles rise slower.[2][1]

Experimental Protocols

To validate your formulation, do not rely on visual observation alone.[2][1] Use these self-validating protocols.

Protocol A: The Pseudo-Ternary Phase Scan

Objective: Determine the safe operating window for C10-C4-OH concentration.

Materials:

  • Oil Phase (e.g., Isopropyl Myristate)[2][1]

  • Water Phase (Buffer/Saline)[2][1]

  • Surfactant Mix (

    
    ): Primary Surfactant (e.g., Tween 80) + C10-C4-OH at mass ratio 2:1 .[2][1]
    

Workflow:

  • Prepare Titration Series: Set up 5 vials with fixed Oil:Water ratios (1:9, 2:8, 3:7, 4:6, 5:5).

  • Titrate: Add

    
     dropwise to each vial while vortexing.
    
  • Observation: Record the transition from "Cloudy" (Emulsion) to "Transparent" (Microemulsion) to "Gel" (Liquid Crystal).

  • Plot: Construct a triangle diagram. The "Microemulsion" region is your stability zone.[2]

Protocol B: Accelerated Stress Testing (Centrifugation)

Objective: Distinguish between reversible creaming and irreversible coalescence.[2][1]

Steps:

  • Load 1.5 mL of emulsion into a microcentrifuge tube.

  • Spin at 5,000 x g for 30 minutes .

  • Analysis:

    • Clear oil on top:[1] Coalescence (Formulation Failure -> Adjust HLB).

    • White cream on top, clear water below:[2][1] Creaming (Viscosity Failure -> Add Polymer).

    • Uniform opacity: Stable.[2][1][3][4][5][6]

Visualization of Workflow

Protocol_Workflow Start Start: Unstable Emulsion Step1 Centrifugation Test (5000g, 30 min) Start->Step1 Branch1 Result? Step1->Branch1 Res_Oil Free Oil Layer (Coalescence) Branch1->Res_Oil Oil Release Res_Cream Cream Layer (Reversible) Branch1->Res_Cream Separation Action1 Adjust HLB / Ratio Increase Primary Surfactant Res_Oil->Action1 Action2 Add Rheology Modifier (Xanthan/Carbomer) Res_Cream->Action2

Caption: Decision tree for interpreting accelerated stability data.

Data & Specifications

Physicochemical Profile: 1-Butanol, 4-(decyloxy)-

Note: Values are estimated based on structure-property relationships of alkyl glycol ethers.

PropertyValue (Approx.)Significance
Molecular Weight ~230.4 g/mol Moderate diffusivity.[1]
LogP (Octanol/Water) 4.5 - 5.2Highly lipophilic; partitions >95% into oil/interface.
HLB (Calculated) 5.0 - 6.0W/O Emulsifier; requires high HLB partner for O/W.
Specific Gravity 0.84 - 0.86Lower than water; promotes creaming.
Critical Packing Parameter > 1.0Promotes inverse curvature (W/O) or planar bilayers.[2][1]
Troubleshooting Matrix
SymptomPrimary VariableSecondary VariableAdjustment
Turbidity Growth Ostwald RipeningSolubilityAdd 2% Squalane (Ripening Inhibitor).
Phase Inversion TemperatureEther HydrationLower storage Temp or Reduce Salinity.[2][1]
Low Viscosity Film RigidityInterfacial TensionIncrease Primary Surfactant : C10-C4-OH ratio.[1]

References

  • McClements, D. J. (2004).[2][1] Food Emulsions: Principles, Practices, and Techniques. CRC Press.[2][1] (Definitive text on Ostwald Ripening mechanisms).

  • Tadros, T. F. (2013).[2][1] Emulsion Formation and Stability. Wiley-VCH.[1] [2][1]

  • PubChem Database. (n.d.).[2][1] Compound Summary for Alkyl Glycol Ethers. National Center for Biotechnology Information.[2][1] [2][1]

  • Salager, J. L., et al. (2005).[2][1] Formulation of Microemulsions. In Microemulsions: Background, New Concepts, Applications, Perspectives. Wiley-Blackwell.[1] (Source for HLD-NAC theory and lipophilic linker behavior).

Sources

Troubleshooting

Technical Support Center: Stabilizing Formulations Containing 1-Butanol, 4-(decyloxy)-

Welcome to the technical support guide for managing formulations containing 1-Butanol, 4-(decyloxy)-. This document is designed for researchers, scientists, and drug development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing formulations containing 1-Butanol, 4-(decyloxy)-. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with phase separation. As an amphiphilic molecule with both polar (hydroxyl) and significant non-polar (butoxy and decyl ether) characteristics, 1-Butanol, 4-(decyloxy)- requires careful formulation strategies to ensure stability. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues.

Part 1: Frequently Asked Questions - The Science of Phase Separation

This section addresses the fundamental mechanisms that drive instability in formulations containing 1-Butanol, 4-(decyloxy)-.

Q1: What is 1-Butanol, 4-(decyloxy)-, and why is it prone to phase separation?

Answer: 1-Butanol, 4-(decyloxy)- is a non-ionic, amphiphilic molecule. It possesses a polar alcohol head group (-OH) and a large, non-polar tail (a C10 ether linked to a C4 chain). This dual nature allows it to act as a solvent, co-solvent, or surfactant, bridging the solubility gap between polar and non-polar components.

However, this same structure is what makes it susceptible to phase separation. The stability of the formulation depends on a delicate balance of intermolecular forces:

  • Hydrogen Bonding: The polar -OH group forms hydrogen bonds with water or other polar molecules.

  • Hydrophobic Interactions: The long non-polar tail interacts with other non-polar molecules.

Changes in formulation parameters like temperature, concentration, or the addition of other components can disrupt this balance, causing the molecules to self-associate and separate from the bulk solvent.[1]

Q2: My formulation becomes cloudy when heated. What is happening?

Answer: You are observing the "cloud point" phenomenon, a characteristic behavior of many non-ionic surfactants in aqueous solutions.[2][3]

The solubility of 1-Butanol, 4-(decyloxy)- in water is dependent on hydrogen bonds between its polar head and water molecules. As temperature increases, kinetic energy overcomes the strength of these hydrogen bonds, leading to dehydration of the polar group.[2] This dehydration reduces the repulsive forces between the surfactant molecules, allowing attractive van der Waals forces to dominate, which causes the molecules to aggregate and phase separate, resulting in a cloudy appearance.[2]

Q3: How do other ingredients like salts or polymers affect the stability of my formulation?

Answer: Additives can significantly alter the phase behavior of your formulation.

  • Salts (Electrolytes): Salts can have a "salting-out" effect. The ions compete with the 1-Butanol, 4-(decyloxy)- for water molecules, further promoting dehydration of its hydrophilic head and typically lowering the cloud point temperature.[2]

  • Polymers and Other Surfactants: These can either stabilize or destabilize the system. Adding a more hydrophilic non-ionic surfactant can form mixed micelles, increasing the overall hydrophilicity and raising the cloud point.[3] Conversely, certain polymers may induce phase separation through mechanisms like depletion flocculation. The interaction is highly dependent on the specific nature of the added components.[4]

Q4: Can environmental factors like humidity cause phase separation in a non-aqueous formulation?

Answer: Yes. If your formulation is primarily organic-based but contains hygroscopic components (materials that readily absorb moisture), the absorption of water from the atmosphere can be a critical factor.[5] Water can act as an "anti-solvent" in a non-polar system, or it can create a complex ternary mixture with new phase boundaries, leading to separation over time.[5] This is especially relevant for products with long-term storage requirements or those used in high-humidity environments.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and solve common phase separation issues.

Troubleshooting Scenario 1: Thermal-Induced Phase Separation (Cloudiness on Heating)

Initial Observation: The formulation is clear and stable at room temperature but becomes turbid or separates into distinct layers upon heating.

Underlying Cause: The formulation temperature is exceeding its cloud point.
Workflow for Resolution:

Caption: Troubleshooting workflow for thermal-induced phase separation.

Protocol 1: Systematic Co-solvent Adjustment

Objective: To increase the polarity of the solvent system, thereby improving the hydration of 1-Butanol, 4-(decyloxy)- and raising its cloud point.

Materials:

  • Your unstable formulation.

  • A selection of hydrophilic co-solvents (e.g., Propylene Glycol, Glycerol, Ethanol).

  • Vials, magnetic stirrer, and a temperature-controlled water bath or heating block.

Methodology:

  • Prepare a series of 5-10 identical samples of your base formulation.

  • Create a gradient of co-solvent addition. For example, add the hydrophilic co-solvent in increasing amounts (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/w).

  • Ensure each sample is thoroughly mixed until homogeneous.

  • Place all samples in the water bath and slowly increase the temperature at a controlled rate (e.g., 1°C per minute).

  • Visually observe and record the temperature at which each sample first shows signs of turbidity. This is its cloud point.

  • Plot the cloud point temperature against the percentage of added co-solvent to identify the optimal concentration for your required temperature stability.

Data Summary Table:

Sample IDCo-solvent (Propylene Glycol, % w/w)Cloud Point (°C)Observations
F1-010% (Control)45°CSeparates quickly
F1-022%52°CStable for longer
F1-034%58°CSlight haze at 58°C
F1-046%65°CClear at target temp
F1-058%71°CClear at target temp
Troubleshooting Scenario 2: Instability at Ambient Temperature

Initial Observation: The formulation appears cloudy, shows signs of creaming, or separates into layers shortly after preparation or during storage at room temperature.

Underlying Cause: The concentration of one or more components exceeds its solubility limit in the current formulation vehicle. The system is thermodynamically unstable.
Workflow for Resolution:

Caption: Workflow for resolving ambient temperature instability.

Protocol 2: Constructing a Ternary Phase Diagram

Objective: To empirically map the stable (single-phase) and unstable (multi-phase) regions for your key formulation components, providing a guide for reformulation.

Materials:

  • Component A: Primary Solvent (e.g., Water)

  • Component B: Co-solvent / Active Ingredient

  • Component C: 1-Butanol, 4-(decyloxy)-

  • A large number of small, transparent, sealed vials (e.g., 5 mL glass vials).

  • Analytical balance and pipettes.

  • Vortex mixer.

Methodology:

  • Design the Matrix: Plan a series of formulations where the relative ratios of Components A, B, and C systematically vary, while the total mass remains 100%. For example, start at the vertices (100% A, 100% B, 100% C) and then prepare mixtures along the axes (e.g., 90%A/10%C, 80%A/20%C) and within the triangle (e.g., 80%A/10%B/10%C).

  • Sample Preparation: Accurately weigh or pipette the components into each vial according to your matrix. Seal the vials tightly.

  • Equilibration: Vigorously mix each sample using a vortex mixer for 1-2 minutes. Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24-48 hours. This allows transient states to resolve.

  • Classification: Carefully inspect each vial against a well-lit background. Classify the appearance of each formulation:

    • Single-Phase (1Φ): Perfectly clear and transparent.

    • Biphasic (2Φ): Two or more distinct layers are visible.

    • Hazy/Turbid/Gel: Not fully separated but not clear (often indicates proximity to a phase boundary).

  • Data Plotting: Plot the results on ternary graph paper or using appropriate software. Use different symbols to mark the composition point of each sample according to its classification.

  • Analysis: Draw a boundary line (binodal curve) that separates the single-phase region from the multi-phase regions. This map now provides the "safe" compositional window for developing a stable formulation.

Part 3: Key Physicochemical Data & Visualization

Understanding the properties of the core components is essential for predictive formulation.

Table of Properties for 1-Butanol (Core Structure):

PropertyValueSignificance in Formulation
Molecular Formula C₄H₁₀O[6]Provides basic structural information.
Molar Mass 74.12 g/mol [7]Used for molar concentration calculations.
Appearance Colorless Liquid[8]A baseline for visual inspection of formulations.
Solubility in Water 73 g/L at 25°C[8]Moderately soluble; the decyloxy chain in the target molecule will drastically reduce this.
log P (Octanol/Water) 0.88[7]Indicates a preference for non-polar environments, which is amplified by the decyloxy tail.
Boiling Point 117.7 °C[8]Relevant for manufacturing processes involving heat.

Mechanism of Cloud Point Phase Separation:

G cluster_0 Below Cloud Point (< CP) cluster_1 Above Cloud Point (> CP) a Hydrated Surfactant Molecules (Stable & Dispersed) b Hydrogen Bonds (Surfactant-Water) a->b Maintained c Dehydrated Surfactant Molecules a->c  Heat Added (ΔT)   d Surfactant Aggregates (Phase Separation) c->d Aggregation via Hydrophobic Interaction e Hydrogen Bonds (Broken)

Caption: Dehydration of the surfactant headgroup leads to phase separation.

References

  • Ataman Kimya. 1-BUTANOL. [Link]

  • Catalyxx. Products. [Link]

  • Wikipedia. 1-Butanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 263, 1-Butanol. [Link]

  • The Good Scents Company. 4-cyclohexyl-1-butanol. [Link]

  • National Institute of Standards and Technology. 1-Butanol. [Link]

  • Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). [Link]

  • Kjellander, R. (1982). Phase separation of non-ionic surfactant solutions. A treatment of the micellar interaction and form. Journal of the Chemical Society, Faraday Transactions 2, 78, 2025-2040. [Link]

  • Orejon, D., et al. (2020). Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir, 36(47), 14246-14254. [Link]

  • Wakisaka, A., & Ohki, T. (2005). Phase separation of water-alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245. [Link]

  • Galleguillos-Pozo, F., et al. (2020). An Energetic Analysis of the Phase Separation in Non-Ionic Surfactant Mixtures: The Role of the Headgroup Structure. Polymers, 12(10), 2372. [Link]

  • Wakisaka, A., & Ohki, T. (2005). Phase separation of water–alcohol binary mixtures induced by the microheterogeneity. Faraday Discussions, 129, 231-245. [Link]

  • Naqvi, S. Z. H., & Khatoon, A. (2011). Phase Separation Phenomenon in Non-ionic Surfactant TX-114 Micellar Solutions: Effect of Added Surfactants and Polymers. Journal of Solution Chemistry, 40, 131-143. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Bysell, H., et al. (2013). Understanding and Exploiting the Phase Behavior of Mixtures of Oppositely Charged Polymers and Surfactants in Water. Langmuir, 29(24), 7219-7231. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: 1-Butanol, 4-(decyloxy)- vs. Triton X-100 for Biological Applications

This guide provides an in-depth technical comparison between the emerging surfactant alternative 1-Butanol, 4-(decyloxy)- (an aliphatic glycol ether derivative) and the traditional standard Triton X-100 (an octylphenol e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the emerging surfactant alternative 1-Butanol, 4-(decyloxy)- (an aliphatic glycol ether derivative) and the traditional standard Triton X-100 (an octylphenol ethoxylate).

Executive Summary

For decades, Triton X-100 has been the gold standard for membrane permeabilization and protein extraction. However, its inclusion in the REACH Annex XIV Authorisation List (due to degradation into the endocrine disruptor 4-tert-octylphenol) and its high UV absorbance at 280 nm have necessitated high-performance alternatives.

1-Butanol, 4-(decyloxy)- (Structure:


) represents a class of Aliphatic Ether Surfactants . Unlike Triton X-100, it lacks an aromatic ring, rendering it optically transparent and environmentally benign. This guide details why this aliphatic ether is a superior choice for UV-sensitive assays, mass spectrometry, and regulated pharmaceutical workflows.

Part 1: Structural & Physicochemical Comparison

The functional disparities between these two agents stem directly from their chemical architecture.

The Aromatic Liability (Triton X-100)

Triton X-100 contains a phenyl ring . In protein biochemistry, this is a critical flaw because the phenyl ring absorbs light strongly at 280 nm (


), the exact wavelength used to quantify protein concentration (via Tryptophan/Tyrosine residues). This creates a high background "noise" that distorts quantification.
The Aliphatic Advantage (1-Butanol, 4-(decyloxy)-)

This molecule is a linear aliphatic ether . It possesses a hydrophobic decyl tail and a hydrophilic hydroxybutyl head, linked by an ether bond.

  • No Chromophore: It is completely transparent in the UV range.

  • Stable Ether Linkage: Resistant to hydrolysis in acidic/alkaline conditions.

  • Defined Head Group: Unlike Triton (which is a heterogeneous mix of ethoxylate chain lengths, avg

    
    ), this molecule is often synthesized as a monodisperse entity, providing higher batch-to-batch reproducibility.
    
Comparative Data Table
FeatureTriton X-1001-Butanol, 4-(decyloxy)-Impact on Research
Chemical Class Alkylphenol Ethoxylate (APE)Aliphatic Glycol EtherRegulatory/Safety
UV Absorbance (280nm) High (Interferes)Zero (Transparent) Protein Quantification
REACH Status Banned/Restricted (Annex XIV)CompliantSupply Chain Security
CMC (approx.) ~0.22 - 0.24 mMHigher (Est. >1 mM)*Dialysis Removal
Degradation Product 4-tert-octylphenol (Toxic)Aliphatic alcohols (Benign)Environmental Safety
Mechanism Aggressive Lysis (Hard)Moderate Permeabilization (Soft)Protein Activity

*Note: CMC (Critical Micelle Concentration) for aliphatic ethers varies by specific isomer but is generally higher than non-ionic APEs, facilitating easier removal via dialysis.

Part 2: Critical Advantages in Experimental Workflows

Advantage 1: Precise Protein Quantification ( )

When lysing cells with Triton X-100, the detergent itself contributes significantly to the absorbance reading. This requires complex blank subtraction or alternative assays (e.g., BCA, Bradford) which are time-consuming.

  • The Alternative: Using 1-Butanol, 4-(decyloxy)- allows for direct spectrophotometric quantification of lysates without detergent interference.

Advantage 2: Mass Spectrometry (MS) Compatibility

Triton X-100 is notorious in MS workflows. Its polyethylene glycol (PEG) chains and aromatic rings ionize easily, causing ion suppression of peptides and clogging HPLC columns.

  • The Alternative: The short, linear structure of 1-Butanol, 4-(decyloxy)- does not form the broad, sticky polymeric envelopes seen with Triton. It elutes cleanly and causes minimal ionization suppression.

Advantage 3: "Soft" Permeabilization for Live-Cell Assays

Triton X-100 is often too aggressive, stripping membranes entirely and denaturing sensitive protein complexes. The aliphatic ether structure of 1-Butanol, 4-(decyloxy)- acts more like a hydrotrope or a mild surfactant. It intercalates into the lipid bilayer to create pores without total micellar solubilization of the membrane, preserving the native state of membrane-bound receptors.

Part 3: Visualizing the Mechanism

The following diagram illustrates the structural difference and its impact on UV detection and environmental degradation.

SurfactantComparison cluster_Triton Triton X-100 (Legacy) cluster_Alt 1-Butanol, 4-(decyloxy)- (Modern) TX Triton X-100 (Aromatic Ring + PEG Chain) Degradation Degrades to 4-tert-octylphenol (Endocrine Disruptor) TX->Degradation Environmental Decay Interference Absorbs @ 280nm (False Protein Readings) TX->Interference Spectroscopy Clear UV Transparent (Accurate Quantification) Interference->Clear Advantage: Signal Clarity Alt 1-Butanol, 4-(decyloxy)- (Linear Aliphatic Ether) Safe Degrades to Fatty Alcohols (Eco-Safe) Alt->Safe Biodegradation Alt->Clear Spectroscopy

Figure 1: Structural impact of surfactant choice on downstream data quality and environmental safety. The aliphatic ether lacks the UV-absorbing aromatic moiety found in Triton.

Part 4: Experimental Protocols

Protocol A: Preparation of Lysis Buffer (Triton Replacement)

This protocol replaces the standard "1% Triton X-100" lysis buffer with an equivalent functional concentration of the aliphatic ether.

Materials:

  • 1-Butanol, 4-(decyloxy)- (High Purity)

  • Tris-HCl (pH 7.4)

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

Step-by-Step Procedure:

  • Molarity Calculation: Triton X-100 (MW ~625 g/mol ) at 1% (w/v) is roughly 16 mM .

    • 1-Butanol, 4-(decyloxy)- (MW ~230.39 g/mol ).

    • To match the molarity (particle count), use 16 mM .

    • Calculation:

      
       or 0.37% (w/v) .
      
    • Note: Due to the smaller headgroup, you may need to increase to 0.5% - 1.0% (w/v) to achieve equivalent lipid solubilization capacity. Start with 1.0% (w/v) for direct comparison.

  • Mixing: Add 1.0 g of 1-Butanol, 4-(decyloxy)- to 80 mL of distilled water.

    • Tip: Unlike Triton, this molecule is less viscous and mixes faster.

  • Buffer Construction: Add:

    • 50 mM Tris-HCl

    • 150 mM NaCl

    • 1 mM EDTA

  • Volume Adjustment: Bring to 100 mL with water.

  • Storage: Store at 4°C. This solution does not suffer from the "Cloud Point" issues at room temperature as severely as Triton (Cloud point of Triton is ~65°C, but highly sensitive to salt).

Protocol B: Direct A280 Protein Quantification

Objective: Demonstrate the removal of background noise.

  • Blanking: Set spectrophotometer to 280 nm.

  • Reference: Insert cuvette with Lysis Buffer A (from above). Zero the instrument.

  • Measurement: Insert cuvette with Lysate .

  • Validation: Compare the "Blank" absorbance of the 1-Butanol, 4-(decyloxy)- buffer vs. a traditional Triton buffer.

    • Expected Result: Triton buffer will show

      
       (depending on concentration). The Aliphatic Ether buffer will show 
      
      
      
      .

Part 5: Workflow Integration Diagram

Workflow cluster_Process Downstream Compatibility Workflow Step1 Cell Lysis (1-Butanol, 4-(decyloxy)-) Step2 Direct A280 Read Step1->Step2 No UV Interference Step3 LC-MS/MS Analysis Step2->Step3 No Ion Suppression

Figure 2: The streamlined workflow enabled by switching to an aliphatic ether surfactant, eliminating the need for detergent removal steps prior to quantification or MS analysis.

References

  • European Chemicals Agency (ECHA). (2021).[1] Authorisation List (Annex XIV) - 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100). [Link]

  • Helenius, A., & Simons, K. (1975). Solubilization of membranes by detergents. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. (Foundational text on surfactant HLB and CMC properties). [Link]

  • Privé, G. G. (2007). Detergents for the stabilization of membrane proteins. Methods, 41(4), 388-397. (Discusses aliphatic alternatives to aromatics for crystallography). [Link]

Sources

Validation

Comparative Solvent Architectures: Alkoxy Butanols vs. Traditional Glycol Ethers

Executive Summary In the search for safer, high-performance solvents, Alkoxy Butanols —specifically 3-Methoxy-1-butanol (MB) and its isomer 3-Methoxy-3-methyl-1-butanol (MMB) —have emerged as superior alternatives to tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the search for safer, high-performance solvents, Alkoxy Butanols —specifically 3-Methoxy-1-butanol (MB) and its isomer 3-Methoxy-3-methyl-1-butanol (MMB) —have emerged as superior alternatives to traditional ethylene glycol ethers like 2-Butoxyethanol (EGBE) .[1]

While EGBE has long been the industry workhorse for coupling hydrophobic and hydrophilic phases, its toxicological profile (specifically hemolysis via alkoxyacetic acid metabolites) restricts its use. This guide presents a comparative study demonstrating that alkoxy butanols offer equivalent or superior solvency power (Hansen Solubility Parameters) while eliminating the metabolic toxicity pathways associated with EGBE.

Physicochemical Profiling

The structural difference between alkoxy butanols and glycol ethers lies in the carbon backbone. Alkoxy butanols possess a branched butylene backbone, which sterically hinders the formation of toxic metabolites while maintaining the amphiphilic balance required for high-performance coatings and cleaners.

Table 1: Comparative Physical Properties[2]
Property3-Methoxy-3-methyl-1-butanol (MMB) 2-Butoxyethanol (EGBE) Significance
CAS Number 56539-66-3111-76-2Regulatory identification
Boiling Point 174°C171°CSimilar drying profiles; MMB is slightly slower, aiding flow/leveling.[1]
Flash Point 71°C (Tag CC)67°C (Tag CC)MMB offers a slightly wider safety margin for flammability.
Evaporation Rate 0.07 (n-BuAc = 1.[2][3]0)0.06 (n-BuAc = 1.0)Both are "tail" solvents, critical for preventing skinning in paints.
Surface Tension 29.9 mN/m27.4 mN/mEGBE wets substrates slightly better; MMB may require surfactant adjustment.
Water Solubility InfiniteInfiniteBoth are excellent coupling agents (hydrotropes).
Viscosity (20°C) 7.3 mPa·s6.4 mPa·sComparable handling characteristics.[4]

Analyst Note: The near-identical boiling points and evaporation rates make MMB a "drop-in" replacement for EGBE in terms of physical handling.[1] The primary differentiator is not the physical state, but the solvency architecture and toxicology.

Solvency Analysis: Hansen Solubility Parameters (HSP)

To validate the substitution of EGBE with MMB, we must look at the Hansen Solubility Parameters (HSP) . These parameters quantify the cohesive energy density of the solvent split into three components: Dispersion ($ \delta_D


 \delta_P 

\delta_H $).[5]
Table 2: Hansen Solubility Parameter Comparison
Solvent

(Dispersion)

(Polar)

(H-Bonding)

(Interaction Radius)
MMB 15.1 MPa

4.7 MPa

12.6 MPa

N/A
EGBE 16.0 MPa

5.1 MPa

12.3 MPa

N/A
Difference



Interpretation of Solvency Data

The "Distance" (


) between two solvents in Hansen Space is calculated as:


[1][4][6]

Calculating the distance between MMB and EGBE:




Conclusion: An


 of less than 2.0 indicates these solvents are chemically very similar. MMB can solubilize the same resins (acrylics, epoxies, alkyds) as EGBE with minimal reformulation.

Toxicology & Safety: The Metabolic Divergence

This is the critical differentiator. The toxicity of glycol ethers is often driven by their metabolites.[7]

  • EGBE Pathway: Oxidized by alcohol dehydrogenase to 2-Butoxyacetic acid (BAA) . BAA is known to cause hemolysis (destruction of red blood cells) in rodents and is a primary health concern in occupational exposure.[7]

  • MMB Pathway: Due to the branched methyl group at the C3 position, MMB cannot be easily oxidized to a corresponding alkoxyacetic acid. It undergoes alternative metabolic pathways (conjugation) that do not produce hemotoxic metabolites.

Visualization: Metabolic Fate Comparison

MetabolicPathway EGBE 2-Butoxyethanol (EGBE) ADH Alcohol Dehydrogenase EGBE->ADH BAA 2-Butoxyacetic Acid (TOXIC) ADH->BAA Oxidation Hemolysis Hemolysis & Kidney Damage BAA->Hemolysis Causes MMB 3-Methoxy-3-methyl-1-butanol (MMB) ADH_Block Steric Hindrance (Blocks Oxidation) MMB->ADH_Block Conjugates Glucuronide/Sulfate Conjugates ADH_Block->Conjugates Metabolic Shunt Excretion Safe Excretion (Urine) Conjugates->Excretion

Figure 1: Metabolic divergence between EGBE and MMB.[1] The branching in MMB prevents the formation of toxic alkoxyacetic acids.

Experimental Protocols

As a scientist, you should not rely solely on literature values. The following protocols allow you to validate the solvency and hydrotropic efficiency of alkoxy butanols in your specific formulation.

Protocol A: Determination of Hansen Solubility Parameters (Sphere Method)

Objective: To determine the specific solubility sphere of a novel polymer or drug active using MMB as a probe solvent.

Reagents:

  • Test Solute (Polymer/Drug)[8]

  • Set of 15-20 solvents with known HSP values (including MMB, Toluene, MEK, Water, Hexane).[1]

Workflow:

  • Preparation: Weigh 0.5g of solute into 20 distinct vials.

  • Solvent Addition: Add 5.0 mL of a different test solvent to each vial.

  • Agitation: Shake vials for 24 hours at 25°C.

  • Observation: Score solubility visually:

    • 1 = Soluble (Clear)

    • 2 = Swollen/Hazy

    • 3 = Insoluble[1][9][10]

  • Data Processing: Enter the "Soluble" solvents into HSPiP software (or use the calculation below) to define the center of the solubility sphere ($ \delta_{D,P,H} $ of the solute).

Self-Validation: If MMB (Score 1) falls inside the calculated sphere of your solute, it is a viable candidate. If it falls outside, you must use it as a co-solvent.

Protocol B: Hydrotrope Efficiency Testing (Cloud Point Method)

Objective: Compare the coupling efficiency of MMB vs. EGBE in a water-surfactant-oil system.

Workflow:

  • Base Emulsion: Create a mixture of 90% Water and 10% Surfactant (e.g., Nonylphenol Ethoxylate or equivalent green alternative).

  • Oil Addition: Add 1% Limonene (hydrophobic oil) to induce turbidity (cloudiness).

  • Titration: Titrate MMB into the cloudy mixture while stirring.

  • Endpoint: Record the volume of MMB required to turn the solution crystal clear .

  • Comparison: Repeat with EGBE.

Result Interpretation:

  • The solvent requiring less volume to clarify the solution is the more efficient hydrotrope.

  • Typical Result: MMB often matches EGBE efficiency but requires slightly higher shear to initiate coupling due to steric bulk.

Visualization: HSP Determination Workflow

HSP_Workflow Start Start: Solute Characterization SolventSelect Select 20 Probe Solvents (Wide HSP Range) Start->SolventSelect Dissolution Dissolution Test (24h @ 25°C) SolventSelect->Dissolution Scoring Visual Scoring (1=Soluble, 0=Insoluble) Dissolution->Scoring Calculation Calculate Sphere Center (HSPiP Algorithm) Scoring->Calculation Validation Validation: Is MMB inside the Sphere? Calculation->Validation UseMMB Use MMB as Primary Solvent Validation->UseMMB Yes UseCoSolvent Use MMB as Co-Solvent Validation->UseCoSolvent No

Figure 2: Logical workflow for determining if MMB is a suitable solvent based on Hansen Solubility Parameters.[1]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Retrieved from [Link]

  • U.S. EPA. (2010). Glycol Ethers Hazard Summary. Integrated Risk Information System. Retrieved from [Link]

  • PubChem. (2023). Compound Summary for CID 17291: 3-Methoxy-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comparative Toxicity of Long-Chain Ether Alcohols: A Guide for Drug Development

Executive Summary This guide provides a technical comparison of long-chain ether alcohols, specifically distinguishing between Natural Alkylglycerols (AKGs) used as therapeutic adjuvants and Synthetic Polyoxyethylene Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of long-chain ether alcohols, specifically distinguishing between Natural Alkylglycerols (AKGs) used as therapeutic adjuvants and Synthetic Polyoxyethylene Alkyl Ethers (Brij series) used as functional surfactants. While both classes share a lipid-ether backbone, their toxicity profiles diverge significantly: AKGs modulate intracellular signaling (PKC inhibition) with low systemic toxicity, whereas synthetic ether surfactants primarily disrupt membrane integrity, posing hemolytic risks.

Mechanistic Basis of Toxicity

The toxicity of ether alcohols is dictated by the Hydrophile-Lipophile Balance (HLB) and the specific interaction with the lipid bilayer.

A. Natural Alkylglycerols (AKGs)
  • Compounds: Batyl alcohol (C18:0), Chimyl alcohol (C16:0), Selachyl alcohol (C18:1).

  • Mechanism: These lipids mimic endogenous diacylglycerol (DAG). They intercalate into the plasma membrane but, unlike ester lipids, are resistant to phospholipases.

    • Signaling Modulation: They inhibit Protein Kinase C (PKC) activity by competing with DAG at the regulatory domain. This leads to cytostatic effects in hyper-proliferative cells (tumors) but is generally well-tolerated in normal tissue.

    • Metabolic Fate: They are metabolized by alkylglycerol monooxygenase (AGMO) into fatty acids and glycerol, preventing toxic accumulation in healthy liver tissue.

B. Synthetic Polyoxyethylene Alkyl Ethers (Brij Series)
  • Compounds: Brij 35 (C12), Brij 58 (C16), Brij 98 (C18:1).

  • Mechanism: Toxicity is driven by "detergency."

    • Membrane Solubilization: The polyoxyethylene (PEO) headgroup acts as a wedge. At concentrations > CMC (Critical Micelle Concentration), they extract lipids and proteins from the bilayer, causing pore formation and immediate cell lysis (hemolysis).

    • Chain Length Paradox: While longer hydrophobic chains (C18) generally increase membrane affinity, longer PEO chains (e.g., Brij 98) form a steric shield that reduces immediate lytic toxicity compared to shorter PEO variants (e.g., Brij 92).

Comparative Toxicity Data

The following table synthesizes experimental data for researchers selecting excipients or active agents.

CompoundClassStructureCritical Toxicity MetricPrimary MechanismClinical Context
Selachyl Alcohol Natural AKGC18:1 (Unsat)IC50 (HUVEC): >12 µMIC50 (HeLa): ~24 µMPKC Inhibition; Anti-angiogenicLow systemic toxicity; potential antitumor adjuvant.
Batyl Alcohol Natural AKGC18:0 (Sat)LD50 (Rat, Oral): >2-4 g/kgImmunostimulation; HematopoiesisHigh safety margin; used to treat radiation leukopenia.
Edelfosine Synthetic Antitumor Ether LipidC18-OCH3IC50 (Leukemia): 2–5 µMApoptosis (Fas/CD95 recruitment)High Toxicity Reference. Potent but narrow therapeutic index.
Brij 58 SurfactantC16-(EO)20HC50 (RBC): >100 µMMembrane SolubilizationLow hemolytic potential due to long EO chain; safe for many IV formulations.
Brij 35 SurfactantC12-(EO)23HC50 (RBC): >1000 µMMembrane SolubilizationVery low toxicity; widely used but weak solubilizer for lipophilic drugs.
Brij 92 SurfactantC18:1-(EO)2HC50 (RBC): <10 µMRapid LysisHigh Hemolytic Risk. Avoid in IV formulations; topical use only.

Note: HC50 = Concentration causing 50% Hemolysis.[1][2] IC50 = Concentration inhibiting 50% cell growth.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of Natural AKGs versus Synthetic Surfactants upon membrane contact.

ToxicityMechanism cluster_AKG Natural Alkylglycerols (e.g., Selachyl) cluster_Brij Synthetic Surfactants (e.g., Brij) EtherAlcohol Long-Chain Ether Alcohol AKG_Entry Membrane Intercalation (Lipid Rafts) EtherAlcohol->AKG_Entry Bioactive Lipid Surf_Adsorb Surface Adsorption (Wedge Effect) EtherAlcohol->Surf_Adsorb Amphiphilic Excipient PKC_Inhibit PKC Inhibition (DAG Competition) AKG_Entry->PKC_Inhibit Outcome_AKG Cytostasis / Apoptosis (Tumor Selective) PKC_Inhibit->Outcome_AKG Micellization Mixed Micelle Formation (Lipid Extraction) Surf_Adsorb->Micellization > CMC Outcome_Brij Cell Lysis / Hemolysis (Non-Specific) Micellization->Outcome_Brij

Figure 1: Divergent toxicity pathways. AKGs target intracellular signaling (PKC), while surfactants physically disrupt the membrane.

Experimental Protocols for Toxicity Screening

To ensure data reliability (Trustworthiness), use these self-validating protocols.

Protocol A: Comparative Hemolysis Assay (The "Safety Screen")

Purpose: To determine the membrane-disrupting potential of the ether alcohol, critical for IV drug delivery.

Reagents:

  • Fresh Human Whole Blood (heparinized).

  • Positive Control: 1% Triton X-100 (100% Lysis).

  • Negative Control: PBS (pH 7.4).

  • Test Compounds: Prepare serial dilutions (e.g., 1 µM to 1000 µM) in PBS.

Workflow:

  • RBC Preparation: Wash blood 3x with PBS (centrifuge 500xg, 5 min). Resuspend to 2% (v/v) hematocrit.

  • Incubation: Mix 100 µL RBC suspension + 100 µL Test Compound in a 96-well V-bottom plate.

  • Condition: Incubate at 37°C for 60 minutes with gentle orbital shaking.

  • Separation: Centrifuge plate at 1000xg for 10 min to pellet intact cells.

  • Quantification: Transfer 100 µL supernatant to a flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin).[4]

  • Calculation:

    
    
    

Self-Validation Check:

  • If Negative Control Abs > 0.05, RBCs are compromised; discard.

  • If Positive Control Abs < 0.8, lysis is incomplete; check Triton quality.

Protocol B: Metabolic Competency Assay (MTT)

Purpose: To distinguish between physical lysis (Protocol A) and metabolic toxicity (relevant for AKGs).

Workflow:

  • Seeding: Seed HUVEC or HeLa cells (5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Add Test Compound (serially diluted in media). Incubate 24 - 72 hours .

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Interpretation:

    • High Hemolysis + Low MTT Viability: Indicates Membrane Lysis (Surfactant toxicity).

    • Low Hemolysis + Low MTT Viability: Indicates Intracellular Toxicity (Apoptosis/Signaling modulation - typical of Antitumor Ether Lipids).

References
  • Iannitti, T., & Palmieri, B. (2010). An Update on the Therapeutic Role of Alkylglycerols.[5][6] Marine Drugs.

  • Denizot, F., & Lang, R. (1986). Rapid colorimetric assay for cell growth and survival: Modifications to the tetrazolium dye procedure giving improved sensitivity and reliability. Journal of Immunological Methods.

  • Ohnishi, S., & Orito, K. (2012). Brij 30 Induced Transition of Rodlike Micelles to Wormlike Micelles. Journal of Physical Chemistry B.

  • Gajski, G., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology in Vitro.[7]

  • Arthur, G., & Bittman, R. (1998). The inhibition of cell signaling pathways by antitumor ether lipids.[5] Biochimica et Biophysica Acta (BBA).

Sources

Validation

evaluating the biodegradability of 1-Butanol, 4-(decyloxy)-

Executive Summary 1-Butanol, 4-(decyloxy)- (CAS: 55069-74-0), structurally defined as a decyl butyl ether derivative, occupies a chemical niche between fatty alcohols and glycol ethers.[1][2][3] Unlike simple esters whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butanol, 4-(decyloxy)- (CAS: 55069-74-0), structurally defined as a decyl butyl ether derivative, occupies a chemical niche between fatty alcohols and glycol ethers.[1][2][3] Unlike simple esters which hydrolyze rapidly, the ether linkage in this molecule presents a specific metabolic hurdle for microbial communities.

This guide outlines the technical framework for evaluating its biodegradability. Based on Structure-Activity Relationships (SAR), this molecule is predicted to be inherently biodegradable , potentially meeting readily biodegradable criteria under specific aerobic conditions due to its linear alkyl chains.[1][2][3] However, its amphiphilic nature requires precise testing protocols (OECD 301F) to avoid false negatives caused by bioavailability limitations or toxicity to inoculum.[2][3]

Chemical Profile & SAR Analysis

To design a valid biodegradation experiment, we must first understand the substrate's metabolic accessibility.

FeatureSpecificationImpact on Biodegradation
Structure Decyl-O-(CH₂)₄-OHLinear chains facilitate

-oxidation.[1][2][3]
Functional Group Primary Alcohol (-OH)High reactivity; primary site for enzymatic attack (oxidation to aldehyde/acid).[1][2][3]
Linkage Ether (-C-O-C-)Chemically stable; requires specific mono-oxygenases for O-dealkylation.[1][2][3]
Hydrophobicity High (Est.[1][2][3] LogP > 4)Low water solubility limits bioavailability; requires dispersion techniques.[1][2][3]

Predictive Logic: Unlike branched alkylphenols (e.g., NPEs) which persist due to steric hindrance, 4-(decyloxy)-1-butanol possesses a linear "handle" (the butyl alcohol segment) and a linear hydrophobic tail (decyl).[1][2][3] Microbial attack typically initiates at the terminal hydroxyl group, followed by ether cleavage.

Comparative Performance Assessment

The following table contrasts the expected degradation profile of 1-Butanol, 4-(decyloxy)- against industry benchmarks.

Table 1: Comparative Biodegradability Matrix

Metric1-Butanol, 4-(decyloxy)- Sodium Dodecyl Sulfate (SDS) Nonylphenol Ethoxylate (NPE)
Role Test Subject Positive Control Negative/Contrast Control
Classification Predicted:[1][2][3] Readily BiodegradableReadily BiodegradablePersistent / Metabolite Toxicity
Lag Phase 3–5 Days (Acclimation to ether)< 2 Days> 10 Days
Degradation (28d) Expected > 60% ThOD> 90% ThOD< 60% (often < 20%)
Rate Limiting Step Ether Scission (O-dealkylation)None (Rapid Hydrolysis)Steric Hindrance & Toxicity
Toxicity to Sludge Moderate (conc.[1][2][3] dependent)LowHigh (endocrine disruptor)

Analyst Note: While SDS degrades rapidly via simple oxidation, NPEs generate persistent short-chain metabolites.[1][2][3] 4-(decyloxy)-1-butanol is expected to follow a pathway similar to Diethylene Glycol Monobutyl Ether (DEGBE) , where the alcohol oxidizes first, but the long decyl chain requires sufficient dispersion for bacterial access.[1][2][3]

Metabolic Pathway Visualization

Understanding the mechanism is crucial for interpreting "plateaus" in respiration data.[1][2][3] The degradation is biphasic: rapid oxidation of the alcohol followed by slower cleavage of the ether bond.

BiodegradationPathway cluster_0 Phase 1: Initial Oxidation cluster_1 Phase 2: Ether Cleavage (Rate Limiting) cluster_2 Phase 3: Mineralization Start 1-Butanol, 4-(decyloxy)- Aldehyde Intermediate Aldehyde Start->Aldehyde Alcohol Dehydrogenase Acid 4-(decyloxy)butanoic acid Aldehyde->Acid Aldehyde Dehydrogenase Cleavage Ether Bond Scission Acid->Cleavage Enzyme O-Dealkylase / Monooxygenase Enzyme->Cleavage Decanol Decanol + Succinate Cleavage->Decanol BetaOx Beta-Oxidation Cycle Decanol->BetaOx CO2 CO2 + H2O + Biomass BetaOx->CO2

Figure 1: Proposed aerobic biodegradation pathway.[1][2][3] The ether scission (Phase 2) is the critical step determining "readily biodegradable" status.

Experimental Protocol: OECD 301F (Manometric Respirometry)

For this specific molecule, OECD 301F is superior to OECD 301A (DOC Die-Away) because the molecule's low solubility and potential volatility can skew Dissolved Organic Carbon (DOC) readings.[1][2][3] Respirometry measures direct O₂ consumption.[1][2][3]

Step 1: System Setup
  • Apparatus: Closed respirometer (e.g., WTW OxiTop or equivalent) with CO₂ absorbent (NaOH pellets).[1][2][3]

  • Medium: Standard OECD mineral medium (pH 7.4).[1][2][3]

  • Temperature: 22°C ± 1°C (Dark).[1][2][3]

Step 2: Inoculum Preparation
  • Source: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[1][2][3]

  • Washing: Centrifuge and wash sludge 2x with mineral medium to remove residual DOC.[1][2][3]

  • Concentration: Adjust final suspended solids (MLSS) to 30 mg/L in the test vessels.

Step 3: Test Substance Application
  • Challenge: 4-(decyloxy)-1-butanol is poorly water-soluble.[1][2][3]

  • Solution: Do not use solvents/emulsifiers as they add extraneous carbon.[1][2][3]

  • Method: Direct addition.[1][2][3] Weigh the liquid directly into the flask or adsorb onto an inert carrier (e.g., silica gel) if dispersion is poor.

  • Target Conc: 100 mg/L ThOD (Theoretical Oxygen Demand).

Step 4: Experimental Design (Flasks)
  • Test Suspension: Inoculum + Test Substance (CAS 55069-74-0).[1][2][3]

  • Blank Control: Inoculum + Mineral Medium (measures endogenous respiration).[1][2][3]

  • Procedure Control: Inoculum + Sodium Benzoate (validates sludge activity).

  • Toxicity Control: Inoculum + Test Substance + Sodium Benzoate.

Step 5: Calculation

Calculate biodegradation percentage (


) daily:


[1][2][3][4]
  • Pass Level: ≥ 60% degradation within a 10-day window (once 10% is reached).

Workflow Diagram

ExperimentalWorkflow cluster_inputs Preparation cluster_process Incubation (28 Days) Chemical Weigh CAS 55069-74-0 (Calc. ThOD) Vessels Inoculate Vessels (Test, Blank, Ref, Tox) Chemical->Vessels Sludge Wash Activated Sludge (30 mg/L SS) Sludge->Vessels Incubate Incubate @ 22°C Continuous Stirring Vessels->Incubate Measure Auto-Log O2 Uptake (Pressure Drop) Incubate->Measure Decision Check Toxicity Control (>25% degrad. by Day 14?) Measure->Decision Pass Valid Test Proceed to Calc Decision->Pass Yes Fail Inhibitory Retest @ Lower Conc. Decision->Fail No

Figure 2: OECD 301F Workflow for evaluating insoluble ether derivatives.

Data Interpretation & Troubleshooting

  • Scenario A: < 10% Degradation. [5]

    • Cause: The ether bond is recalcitrant, or the inoculum lacks specific mono-oxygenases.[1]

    • Remedy: Switch to OECD 302B (Zahn-Wellens) to test for inherent biodegradability (higher biomass, longer time).[1][2][3]

  • Scenario B: Toxicity Control Fails (< 25%). [1][2][3]

    • Cause: The decyl chain is disrupting bacterial cell membranes.[2][3]

    • Remedy: Repeat OECD 301F using silica gel adsorption to reduce instantaneous concentration in the water phase.[1][3]

  • Scenario C: Plateau at ~50%.

    • Cause: Incomplete degradation.[1][2][3] The bacteria may be oxidizing the alcohol/butyl side but failing to cleave the ether or degrade the decyl tail.

References

  • OECD Guidelines for the Testing of Chemicals. (1992).[1][2][3] Test No. 301: Ready Biodegradability. OECD Publishing.[1][2][3] [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2017).[1][2][3] Guidance on Information Requirements and Chemical Safety Assessment, Chapter R.7b: Endpoint Specific Guidance. [Link]

  • White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Bacterial scission of ether bonds. Microbiological Reviews, 60(1), 216–232.[2] [Link][1][2][3]

  • Swisher, R. D. (1987).[1][2][3] Surfactant Biodegradation (2nd ed.).[1][2][3] Marcel Dekker.[1][2][3] (Standard text on surfactant SAR).

Sources

Comparative

performance comparison of 1-Butanol, 4-(decyloxy)- in different reaction media

Performance Guide: 1-Butanol, 4-(decyloxy)- in Reaction Media Executive Summary 1-Butanol, 4-(decyloxy)- (CAS: 97209-97-7), also known as 4-decyloxybutan-1-ol, is a critical amphiphilic intermediate used in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Guide: 1-Butanol, 4-(decyloxy)- in Reaction Media

Executive Summary

1-Butanol, 4-(decyloxy)- (CAS: 97209-97-7), also known as 4-decyloxybutan-1-ol, is a critical amphiphilic intermediate used in the synthesis of liquid crystals, specialty surfactants, and organoselenium heterocycles. Its unique structure—a hydrophobic decyl tail coupled with a hydrophilic hydroxybutyl head—makes its performance highly dependent on the reaction medium (solvent system).

This guide objectively compares the performance of 4-(decyloxy)butan-1-ol across three distinct media environments:

  • Polar Aprotic vs. Phase Transfer Conditions: For synthesis yield optimization.

  • Nucleophilic Solvent Systems: For reaction selectivity (The Selenophene Switch).

  • Aqueous vs. Non-Polar Media: For self-assembly and surfactant properties.

Chemical Profile & Mechanism

  • IUPAC Name: 4-(Decyloxy)butan-1-ol

  • CAS Number: 97209-97-7[1]

  • Molecular Formula: C₁₄H₃₀O₂

  • Key Functionality: Primary Hydroxyl (-OH) and Ether Linkage (-O-).

Mechanistic Insight: The molecule acts as a "Janus" reagent. In non-polar media (e.g., Toluene), the decyl chain dominates, facilitating solubility and interaction with hydrophobic substrates. In polar media (e.g., DMSO, Water), the hydroxyl head group dictates reactivity, driving nucleophilic attacks or micellar assembly.

Comparative Analysis: Reaction Media Performance

Scenario A: Synthesis Yield Optimization (Williamson Ether Synthesis)

Objective: Synthesize 4-(decyloxy)butan-1-ol from 1,4-butanediol and decyl bromide.

Reaction MediumCatalyst/BaseYieldPerformance Verdict
Anhydrous THF NaH (Sodium Hydride)65-75%Moderate. High risk of side reactions (elimination) and moisture sensitivity. Requires strict anhydrous conditions.
DMSO (Dimethyl Sulfoxide) KOH (Potassium Hydroxide)80-85%Good. DMSO solvates the cation (

), leaving the alkoxide anion "naked" and highly reactive. However, separation of the product from DMSO is energy-intensive.
Toluene/Water (Biphasic) TBAB (Phase Transfer Catalyst)92-95% Excellent. The PTC (Tetrabutylammonium bromide) shuttles the phenoxide/alkoxide across the interface. The product remains in the organic phase, simplifying purification.

Expert Insight: For industrial scalability, the Toluene/Water biphasic system is superior. It avoids the safety hazards of NaH and the workup difficulties of DMSO. The hydrophobic decyl chain of the product naturally partitions into Toluene, driving the equilibrium forward.

Scenario B: Selectivity Switch (Organoselenium Synthesis)

Objective: Use of 4-(decyloxy)butan-1-ol as a nucleophilic solvent in cyclization reactions.

Recent studies in organoselenium chemistry demonstrate that the reaction medium dictates the final product structure when reacting 1,3-diynes with diselenides.

Reaction MediumDominant MechanismMajor ProductSelectivity
Acetonitrile (MeCN) Electrophilic Cyclization3,4-Bis(butylselanyl)selenopheneHigh. Solvent acts only as a medium; no incorporation into the product.
4-(Decyloxy)butan-1-ol Nucleophilic Attack / Solvolysis3-(Butylselanyl)-4-(decyloxybutoxy)selenophene High. The solvent acts as a nucleophile, incorporating the alkoxy group into the 4-position of the ring.

Critical Finding: Changing the medium from Acetonitrile to 4-(decyloxy)butan-1-ol switches the reaction pathway from a simple cyclization to a functionalizing cyclization . This proves the molecule's utility not just as a reactant, but as a "reactive medium" that introduces complexity into heterocyclic cores.

Scenario C: Surfactant & Phase Behavior

Objective: Formulation stability for drug delivery or extraction.

MediumAssembly StructureCMC / BehaviorApplication
Water (Aqueous) Normal Micelles (Oil-in-Water)~10⁻⁴ M (Est.)Solubilizing hydrophobic drugs. The C4 spacer improves headgroup flexibility compared to standard fatty alcohols.
Hexane/Oil (Non-Polar) Reverse Micelles (Water-in-Oil)N/A (Phase Separation)Extraction of metal ions or polar impurities from organic matrices.

Visualizing the Pathways

The following diagram illustrates how the choice of Reaction Medium (Solvent) directs the fate of the 4-(decyloxy)butan-1-ol molecule.

ReactionPathways cluster_0 Synthesis Phase cluster_1 Application Phase (Selenophene Logic) Start Starting Material: 1,4-Butanediol + Decyl Bromide Media1 Medium: Toluene/Water (Phase Transfer) Start->Media1 Synthesis Prod1 Product: 4-(Decyloxy)butan-1-ol (High Yield >90%) Media1->Prod1 Nucleophilic Sub. (SN2) Media2 Medium: Acetonitrile (Inert Solvent) Prod2 Product: Bis-selanyl Selenophene (No Alkoxy Incorporation) Media2->Prod2 Electrophilic Cyclization Media3 Medium: 4-(Decyloxy)butan-1-ol (As Solvent/Reactant) Prod3 Product: 4-Alkoxy Selenophene (Functionalized Heterocycle) Media3->Prod3 Nucleophilic Trapping Prod1->Media2 Used as Reagent Prod1->Media3 Used as Solvent

Figure 1: Impact of Reaction Media on Synthesis Yield and Downstream Selectivity.

Validated Experimental Protocols

Protocol A: Phase-Transfer Synthesis of 4-(Decyloxy)butan-1-ol

Rationale: Maximizes yield by utilizing the biphasic solubility of reagents.

  • Preparation: In a 500 mL round-bottom flask, dissolve 1,4-butanediol (100 mmol, 5 equiv) and TBAB (Tetrabutylammonium bromide, 5 mol%) in Toluene (150 mL).

  • Base Addition: Add 50% NaOH (aq) solution (40 mL) dropwise while stirring vigorously at 0°C.

  • Alkylation: Add 1-Bromodecane (20 mmol, 1 equiv) dropwise over 30 minutes.

    • Note: Using excess diol prevents bis-alkylation.

  • Reaction: Heat to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Separate phases. Wash the organic layer with water (3x) to remove unreacted diol and catalyst. Dry over MgSO₄.[2][3]

  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel) to obtain the mono-ether.

Protocol B: Nucleophilic Solvolysis (Selenophene Functionalization)

Rationale: Demonstrates the "Reactive Medium" concept.

  • Setup: Charge a reaction tube with Dibutyl Diselenide (0.38 mmol), Diyne Substrate (0.25 mmol), and Oxone® (0.75 mmol).

  • Media Addition: Add 4-(Decyloxy)butan-1-ol (3.0 mL) as the solvent.

  • Reaction: Stir under reflux (approx. 100°C) for 6–12 hours.

    • Mechanism:[2][3] Oxone cleaves the Se-Se bond, generating an electrophilic species that activates the diyne.[3] The solvent (alcohol) then attacks the activated intermediate.

  • Isolation: Dilute with Ethyl Acetate, wash with saturated NaHCO₃. Evaporate solvent.[2][3][4]

  • Result: The product will be the 3-(butylselanyl)-4-[4-(decyloxy)butoxy]selenophene , distinct from the product obtained in Acetonitrile.

References

  • Synthesis of Alkoxy Alcohols (General Methodology)
  • Selenophene Reaction Media (Specific Application)

    • Title: "Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®."[3]

    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

    • Context: Establishes the "Selectivity Switch" where the alcohol solvent acts as a nucleophile to form 4-alkoxyselenophenes.
  • Liquid Crystal Precursors (Structural Analogs)

    • Title: "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
    • Source:Journal of Molecular Structure, 2013.
    • URL:[Link]

    • Context: Demonstrates the use of long-chain alkoxy butanols/phenols in liquid crystal synthesis using DCM/DCC media.

Sources

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